2',3'-O-Isopropylideneadenosine-13C5
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC91041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vidarabine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC87676 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-.alpha.-D-Xylofuranosyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3228-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylosyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and relevant biological pathways associated with 2',3'-O-Isopropylideneadenosine-¹³C₅. This isotopically labeled nucleoside analog is a critical tool in biochemical research and pharmaceutical development, serving as a versatile intermediate for the synthesis of novel therapeutic agents and as a tracer for metabolic and signaling pathway studies.
Core Chemical Properties
2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances the compound's stability and allows for selective chemical reactions at the 5' position.[1] The ¹³C₅-labeled variant incorporates five Carbon-13 isotopes, making it an ideal internal standard for quantitative mass spectrometry-based analyses.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of both the unlabeled and the ¹³C₅-labeled forms of 2',3'-O-Isopropylideneadenosine.
| Property | 2',3'-O-Isopropylideneadenosine (Unlabeled) | 2',3'-O-Isopropylideneadenosine-¹³C₅ (Labeled) |
| Appearance | White to off-white crystalline powder[2] | - |
| Molecular Formula | C₁₃H₁₇N₅O₄[2][3][4] | C₈¹³C₅H₁₇N₅O₄ |
| Molecular Weight | 307.31 g/mol [2][3] | 312.27 g/mol |
| Exact Mass | 307.128052 u[5] | 312.144816 u |
| CAS Number | 362-75-4[2][3] | Unspecified |
| Melting Point | 221-222 °C[2][3] | - |
| Solubility | Slightly soluble in Dioxane, DMSO, Methanol[2] | - |
| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) | - |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place[2][3] | Store under recommended conditions in Certificate of Analysis |
Experimental Protocols & Methodologies
2',3'-O-Isopropylideneadenosine-¹³C₅ is primarily used as a synthetic intermediate and an analytical standard.[1][6] The following protocols provide detailed methodologies for its synthesis, analysis, and subsequent deprotection.
Protocol 1: Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine
This protocol describes the acid-catalyzed protection of the 2' and 3' hydroxyl groups of adenosine.
Materials:
-
Adenosine
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the acid.
-
Remove the solvents under reduced pressure (rotary evaporation).
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2',3'-O-Isopropylideneadenosine as a white solid.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the analysis of 2',3'-O-Isopropylideneadenosine purity.[7][8]
Instrumentation & Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 260 nm[7]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak area corresponding to 2',3'-O-Isopropylideneadenosine to determine purity. The ¹³C₅-labeled compound will have a nearly identical retention time to the unlabeled standard.
Protocol 3: Acidic Deprotection (Removal of Isopropylidene Group)
This protocol describes the hydrolysis of the isopropylidene ketal to regenerate the 2',3'-diol.[9][10]
Materials:
-
2',3'-O-Isopropylideneadenosine derivative
-
Aqueous sulfuric acid (e.g., 1% v/v) or trifluoroacetic acid (TFA) in water/acetonitrile
-
Sodium bicarbonate (NaHCO₃) or a suitable base for neutralization
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the isopropylidene-protected nucleoside in the acidic solution (e.g., 1% aqueous H₂SO₄ or 80% aqueous acetic acid).[10]
-
Heat the reaction mixture (e.g., reflux or 50-70°C) and monitor by TLC for the disappearance of the starting material.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid by the slow, portion-wise addition of a base like sodium bicarbonate until the pH is ~7.
-
If a precipitate forms, it may be the product. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude deprotected nucleoside.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Applications in Research & Drug Development
2',3'-O-Isopropylideneadenosine is a cornerstone intermediate in nucleoside chemistry. Its protected 2' and 3' positions allow for selective modification at the 5'-hydroxyl group, a critical step in the synthesis of numerous antiviral and anticancer drugs.[1] For instance, it serves as a precursor in the synthesis of adenosine analogs like Clofarabine and Vidarabine.[5]
The ¹³C₅-labeled version is invaluable for quantitative studies. In drug metabolism and pharmacokinetic (DMPK) studies, it can be used as an internal standard to accurately quantify the concentration of the therapeutic agent or its metabolites in biological matrices via LC-MS/MS.
Visualizations: Workflows and Signaling Pathways
Synthesis and Deprotection Workflow
The following diagram illustrates the general workflow for using 2',3'-O-Isopropylideneadenosine as a protected intermediate in chemical synthesis.
Caption: General synthetic workflow involving 2',3'-O-isopropylidene protection.
Adenosine A₂A Receptor Signaling Pathway
2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. The Adenosine A₂A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating inflammation and neuronal function.[1][11][12]
Caption: Simplified canonical signaling pathway of the Adenosine A₂A Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 4. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2',3'-O-Isopropylideneadenosine | CAS#:362-75-4 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. cssp.chemspider.com [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled analog of a versatile adenosine derivative. This document details the expected analytical data, outlines a plausible synthetic pathway, and presents the necessary experimental protocols for its characterization. The strategic incorporation of five ¹³C atoms within the ribose moiety makes this compound an invaluable tool in various research applications, including metabolic studies, drug discovery, and NMR-based structural biology.
Chemical Identity and Properties
2',3'-O-Isopropylideneadenosine-¹³C₅ is a protected nucleoside analog where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. The "-¹³C₅" designation indicates that all five carbon atoms of the ribose moiety have been replaced with the stable carbon-13 isotope.
| Property | Value |
| Chemical Formula | C₈¹³C₅H₁₇N₅O₄ |
| Molecular Weight | 312.27 g/mol |
| Unlabeled CAS Number | 362-75-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 221-222 °C (for unlabeled)[1][2] |
| Optical Activity | [α]20/D -98.5°, c = 1 in dioxane (for unlabeled)[1] |
Proposed Synthesis Pathway
The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ originates from commercially available Adenosine-¹³C₅. The core of the synthesis is the acid-catalyzed reaction of the vicinal diol on the ribose with acetone or a derivative like 2,2-dimethoxypropane to form the cyclic ketal, also known as an acetonide.
References
A Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5: An Essential Tool for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine. This document details its chemical and physical properties, synthesis, and, most importantly, its critical applications in quantitative bioanalysis and metabolic research. As a high-purity internal standard, it is indispensable for liquid chromatography-mass spectrometry (LC-MS) based quantification of adenosine and its analogs. This guide also presents detailed experimental protocols and workflows to facilitate its integration into sophisticated research and development pipelines.
Introduction
2',3'-O-Isopropylideneadenosine is a protected nucleoside that serves as a key intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1] The incorporation of five carbon-13 atoms into its ribose moiety creates this compound, a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte of interest, co-eluting chromatographically and exhibiting the same ionization response, which allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[2][3]
This guide will delve into the technical details of this compound, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application. The data presented below has been compiled from various sources for both the labeled and unlabeled compound.
| Property | Value | Reference |
| Chemical Name | 2',3'-O-(1-methylethylidene)-adenosine-1',2',3',4',5'-13C5 | N/A |
| Molecular Formula | C8[13C5]H17N5O4 | [4] |
| Molecular Weight | 312.27 g/mol | [4] |
| Unlabeled Molecular Formula | C13H17N5O4 | [5] |
| Unlabeled Molecular Weight | 307.31 g/mol | [5] |
| CAS Number (Unlabeled) | 362-75-4 | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point (Unlabeled) | 221-222 °C | [5] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [6] |
| Storage | Store at -20°C | [1] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves two key stages: the preparation of 13C5-labeled adenosine and the subsequent protection of the 2' and 3' hydroxyl groups.
General Synthesis of 13C-Labeled Ribonucleosides
Isotopically labeled ribonucleosides are typically synthesized from commercially available 13C-labeled ribose. The general strategy involves the glycosylation of a protected purine or pyrimidine base with a protected and activated ribose derivative.
Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine
The protection of the 2' and 3' hydroxyl groups of adenosine is a well-established procedure. A common method involves the reaction of adenosine with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst.
A representative, non-isotopic synthesis protocol is described below:
To a solution of adenosine in anhydrous acetone, an acid catalyst such as p-toluenesulfonic acid is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then neutralized, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 2',3'-O-Isopropylideneadenosine.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of adenosine and its analogs in complex biological matrices using LC-MS/MS. This is crucial in various research areas, including:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drugs.
-
Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of adenosine and understanding its role in cellular energy metabolism and signaling pathways.[5]
-
Clinical Diagnostics: Measuring endogenous adenosine levels in plasma and tissues, which can be indicative of various physiological and pathological states.[4]
Experimental Protocols
The following protocols are generalized from established methods for the quantification of adenosine and can be adapted for the use of this compound.
Quantification of Adenosine Analogs in Biological Samples using LC-MS/MS
This protocol outlines the general steps for quantifying an adenosine analog in a biological matrix, such as plasma or cell lysate, using this compound as an internal standard.
5.1.1. Materials and Reagents
-
Analyte of interest (adenosine analog)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., plasma, cell lysate)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
5.1.2. Sample Preparation
-
Thaw biological samples on ice.
-
Spike a known concentration of this compound into each sample, standard, and quality control.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's instructions.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution suitable for separating the analyte from matrix components.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion (M+H)+ and a suitable product ion.
-
Internal Standard (this compound): Precursor ion (m/z 318.3) -> Product ion (determine a stable fragment).
-
-
5.1.4. Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.
Metabolic Flux Analysis using 13C-Labeled Adenosine Precursors
This workflow describes how 13C-labeled adenosine precursors, for which this compound can be a stable isotopic standard for quantification, are used to trace metabolic pathways.
5.2.1. Experimental Design
-
Culture cells in a standard medium.
-
Replace the standard medium with a medium containing a known concentration of a 13C-labeled adenosine precursor.
-
Incubate the cells for various time points to allow for the uptake and metabolism of the labeled precursor.
-
Harvest the cells and quench metabolism rapidly, for example, with liquid nitrogen.
-
Extract intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).
-
Spike the extracts with this compound for accurate quantification of the labeled precursor and its metabolites.
5.2.2. LC-MS/MS Analysis and Data Interpretation
-
Analyze the metabolite extracts using high-resolution LC-MS to identify and quantify the 13C-labeled metabolites.
-
The mass shift corresponding to the number of 13C atoms incorporated into each metabolite is used to trace the flow of carbon through the metabolic network.
-
Software tools can be used to calculate the fractional labeling and determine the relative flux through different pathways.
Visualizations
Logical Workflow for Quantitative Bioanalysis
Caption: Workflow for quantifying adenosine analogs.
Metabolic Fate Analysis Workflow
Caption: Workflow for metabolic fate analysis.
Conclusion
This compound is a powerful and essential tool for researchers in the fields of pharmacology, biochemistry, and clinical diagnostics. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of adenosine and its analogs, which is fundamental for robust and reproducible scientific findings. The detailed protocols and workflows provided in this guide are intended to facilitate the seamless integration of this valuable compound into a wide range of research applications, ultimately contributing to advancements in drug development and the understanding of complex biological systems.
References
- 1. med.und.edu [med.und.edu]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 5. The metabolic role of the CD73/adenosine signaling pathway in HTR-8/SVneo cells: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of ¹³C Labeled Adenosine Analogs
This guide provides an in-depth overview of the core methodologies for synthesizing ¹³C labeled adenosine analogs, tailored for researchers, scientists, and professionals in drug development. The focus is on providing detailed experimental protocols, clear data presentation, and visual representations of synthetic and biological pathways.
Introduction
Stable isotope-labeled compounds, particularly those incorporating ¹³C, are invaluable tools in drug discovery and development. They serve as internal standards in pharmacokinetic studies, aid in metabolite identification, and are crucial for mechanistic studies of drug action. Adenosine and its analogs are significant in medicinal chemistry due to their roles in various physiological processes, including neurotransmission and cardiovascular function. The synthesis of ¹³C labeled adenosine analogs allows for a deeper understanding of their metabolic fate and mechanism of action.
Core Synthetic Strategies
The synthesis of ¹³C labeled adenosine analogs can be broadly categorized into two main approaches: chemo-enzymatic synthesis and de novo chemical synthesis.
1. Chemo-enzymatic Synthesis: This approach leverages the high selectivity of enzymes to catalyze key bond-forming reactions, often starting from a labeled precursor. A common strategy involves the use of nucleoside phosphorylases to couple a labeled purine base with a ribose derivative.
2. De Novo Chemical Synthesis: This method involves the construction of the entire adenosine analog from simple, labeled starting materials. While often more labor-intensive, it offers greater flexibility in the placement of the ¹³C label.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [5'-¹³C]-Adenosine
This protocol describes the synthesis of adenosine with a ¹³C label at the 5'-position of the ribose moiety, a common labeling site for metabolic studies.
Materials:
-
[5-¹³C]-D-Ribose
-
Adenine
-
Purine nucleoside phosphorylase (PNP)
-
Phosphate buffer (pH 7.5)
-
HPLC for purification
Procedure:
-
Dissolve [5-¹³C]-D-Ribose and a molar excess of adenine in a phosphate buffer (50 mM, pH 7.5).
-
Add purine nucleoside phosphorylase (PNP) to the solution. The amount of enzyme will depend on the specific activity and should be optimized for the reaction scale.
-
Incubate the reaction mixture at 37°C and monitor the progress by HPLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and filter the supernatant.
-
Purify the [5'-¹³C]-adenosine from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure product.
-
Confirm the identity and isotopic enrichment of the product by mass spectrometry and ¹³C-NMR.
Protocol 2: De Novo Chemical Synthesis of [2-¹³C]-Adenosine
This protocol outlines a multi-step chemical synthesis to introduce a ¹³C label at the 2-position of the adenine base.
Materials:
-
[¹³C]-Formamidine acetate
-
4,6-dichloro-5-aminopyrimidine
-
Triethyl orthoformate
-
Ammonia in methanol
-
1-Chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Sodium hydride
-
Anhydrous acetonitrile
Procedure:
-
Synthesis of [2-¹³C]-4,6-dichloroadenine:
-
React 4,6-dichloro-5-aminopyrimidine with [¹³C]-formamidine acetate in the presence of triethyl orthoformate to form the labeled purine ring system.
-
Treat the intermediate with methanolic ammonia to yield [2-¹³C]-4,6-dichloroadenine.
-
-
Glycosylation:
-
Deprotonate the synthesized [2-¹³C]-4,6-dichloroadenine with sodium hydride in anhydrous acetonitrile.
-
React the resulting sodium salt with 1-chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose to form the protected nucleoside.
-
-
Deprotection and Final Product Formation:
-
Remove the benzoyl protecting groups using a solution of ammonia in methanol.
-
The chloro groups are subsequently displaced by ammonia to yield [2-¹³C]-adenosine.
-
Purify the final product by column chromatography or preparative HPLC.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and isotopic purity.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of ¹³C labeled adenosine analogs.
| Compound | Synthetic Method | Position of ¹³C Label | Overall Yield (%) | Isotopic Enrichment (%) | Reference |
| [5'-¹³C]-Adenosine | Chemo-enzymatic | 5'-Ribose | 60-75 | >99 | |
| [2-¹³C]-Adenosine | De Novo Chemical | 2-Adenine | 25-40 | >98 | |
| [8-¹³C]-Adenosine | De Novo Chemical | 8-Adenine | 30-50 | >99 | |
| [1',2'-¹³C₂]-Adenosine | Chemo-enzymatic | 1',2'-Ribose | 50-65 | >98 |
Signaling Pathway and Synthetic Workflow Visualizations
The following diagrams illustrate a simplified adenosine signaling pathway and a general workflow for the chemo-enzymatic synthesis of ¹³C labeled adenosine analogs.
Caption: Simplified Adenosine Signaling Pathway.
Caption: Chemo-enzymatic Synthesis Workflow.
A Technical Guide to 2',3'-O-Isopropylideneadenosine and its Isotopically Labeled Analog, 2',3'-O-Isopropylideneadenosine-¹³C₅
This technical guide provides an in-depth overview of 2',3'-O-Isopropylideneadenosine, a key intermediate in nucleoside chemistry, and its carbon-13 labeled counterpart, 2',3'-O-Isopropylideneadenosine-¹³C₅. This document is intended for researchers, scientists, and professionals in drug development who utilize nucleoside analogs in their work.
Compound Identification and Properties
2',3'-O-Isopropylideneadenosine is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection facilitates selective chemical modifications at other positions of the molecule. The ¹³C₅ designation indicates that the five carbon atoms in the ribose moiety are replaced with the carbon-13 isotope, making it a valuable tool for tracer studies in metabolic research and for use as an internal standard in mass spectrometry-based quantification.
While a specific CAS number for the ¹³C₅ isotopologue is not universally cataloged, the parent compound, 2',3'-O-Isopropylideneadenosine, is well-documented.
Table 1: Physicochemical Properties of 2',3'-O-Isopropylideneadenosine
| Property | Value | Citations |
| CAS Number | 362-75-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2][3] |
| Molecular Weight | 307.31 g/mol | [1][3] |
| Appearance | White or almost white crystalline powder | [4][5] |
| Purity | ≥ 98% (HPLC) | [4] |
| Melting Point | 221-222 °C | [6] |
| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [6] |
| Storage | Room temperature, in a dry and dark place, with the container sealed. | [1][6] |
For 2',3'-O-Isopropylideneadenosine-¹³C₅, the molecular weight is increased by the mass difference of the five ¹³C isotopes.
Applications in Research and Drug Development
2',3'-O-Isopropylideneadenosine and its isotopically labeled forms are versatile tools in several areas of scientific research:
-
Nucleoside Synthesis: It serves as a crucial intermediate in the synthesis of various nucleoside analogs, which are fundamental for the development of antiviral and anticancer drugs.[4] The isopropylidene group protects the 2' and 3' hydroxyls, allowing for selective reactions at other sites.[4]
-
Biochemical Research: This compound is utilized in studies of cellular signaling pathways to understand the biological roles of adenosine derivatives.[4]
-
Pharmaceutical Development: It plays a role in the creation of drugs that target adenosine receptors, which are implicated in a range of conditions including heart diseases and neurological disorders.[4]
-
Metabolic Studies: The ¹³C₅-labeled version is particularly useful for metabolic flux analysis and pharmacokinetic studies, where its fate can be traced and quantified using mass spectrometry.
Experimental Protocols
General Procedure for Synthesis of 5-Substituted 2',3'-O-Isopropylideneuridine Derivatives (as an illustrative example of nucleoside modification):
This protocol demonstrates a common type of reaction where the isopropylidene group serves as a protecting group.
-
A 5-substituted uridine derivative (4.1 mmol) is mixed with p-methylsulfonic acid monohydrate (0.078 g, 0.41 mmol) in 20 mL of dry acetone.
-
Ethylorthoformate (1.36 mL, 8.2 mmol) is added to the mixture.
-
The mixture is stirred for 24 hours at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a silica gel plate with a mobile phase of CH₂Cl₂:EtOH (97:3).
-
After completion, the reaction mixture is neutralized with sodium bicarbonate (0.43 g, 4.1 mmol) and stirred for an additional 15 minutes at room temperature.
-
The resulting precipitate is removed by filtration.[7]
Signaling Pathways and Experimental Workflows
2',3'-O-Isopropylideneadenosine and its derivatives are often used to study adenosine receptor signaling. Adenosine receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The general workflow for studying the effect of a novel adenosine analog on a signaling pathway is depicted below.
The activation of adenosine receptors can trigger various downstream signaling cascades. One of the most common is the modulation of cyclic AMP (cAMP) levels.
References
- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 2. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aurora-biotech.com [aurora-biotech.com]
- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 7. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physical Characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled analog of adenosine used in various research applications. The data presented herein has been compiled from reputable sources to ensure accuracy and reliability for scientific use.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅ are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈¹³C₅H₁₉N₅O₄ |
| Molecular Weight | 312.29 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and Methanol |
| Storage Conditions | -20°C |
Experimental Data and Applications
2',3'-O-Isopropylideneadenosine-¹³C₅ serves as a stable isotope-labeled internal standard for the quantification of 2',3'-O-Isopropylideneadenosine in various biological matrices. Its use in conjunction with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for precise and accurate measurements in pharmacokinetic and metabolic studies.
Experimental Workflow: Quantification using LC-MS
The following diagram illustrates a typical experimental workflow for the quantification of an analyte using an isotopically labeled internal standard such as 2',3'-O-Isopropylideneadenosine-¹³C₅.
In-Depth Technical Guide: Determining the Molecular Weight of 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for calculating the precise molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled compound in various research and development applications. The guide outlines the experimental and computational protocols, presents data in a structured format, and includes a visualization of the molecular structure.
Introduction
Isotopically labeled compounds are indispensable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. 2',3'-O-Isopropylideneadenosine, a protected form of the nucleoside adenosine, is a common intermediate in the synthesis of modified nucleosides. The incorporation of five Carbon-13 (¹³C) atoms into its structure provides a distinct mass shift, enabling its differentiation from its unlabeled counterpart. Accurate determination of its molecular weight is fundamental for experimental design and data interpretation.
Methodology for Molecular Weight Calculation
The precise molecular weight of a molecule, particularly for applications in high-resolution mass spectrometry, is determined by its monoisotopic mass. The monoisotopic mass is the sum of the exact masses of the most abundant naturally occurring stable isotope of each constituent atom. For the ¹³C-labeled analogue, the mass of the specific isotopes is used.
Experimental Protocol: Theoretical Mass Calculation
The molecular formula for unlabeled 2',3'-O-Isopropylideneadenosine is C₁₃H₁₇N₅O₄. The molecular formula for the isotopically labeled 2',3'-O-Isopropylideneadenosine-¹³C₅ is C₈¹³C₅H₁₇N₅O₄. The calculation of the monoisotopic molecular weight involves the following steps:
-
Identify the constituent elements and their counts in the molecule.
-
Obtain the precise monoisotopic masses of the most abundant stable isotopes of these elements (¹H, ¹²C, ¹⁴N, and ¹⁶O) and the specific heavy isotope (¹³C).
-
Calculate the monoisotopic mass of the unlabeled molecule by summing the masses of its constituent isotopes.
-
Calculate the monoisotopic mass of the labeled molecule by substituting the mass of five ¹²C atoms with the mass of five ¹³C atoms.
The following equation is used to calculate the monoisotopic mass:
Monoisotopic Mass = Σ (Number of atoms of element) × (Monoisotopic mass of the specific isotope)
Data Presentation: Atomic and Molecular Weights
The following tables summarize the quantitative data used in the molecular weight calculations.
Table 1: Monoisotopic Masses of Relevant Isotopes
| Isotope | Monoisotopic Mass (Da) |
| ¹H | 1.007825035[1][2] |
| ¹²C | 12.000000000 |
| ¹³C | 13.003354835[3][4][5] |
| ¹⁴N | 14.003074004[6][7] |
| ¹⁶O | 15.994914619[8][9][10] |
Table 2: Calculation of the Monoisotopic Molecular Weight of 2',3'-O-Isopropylideneadenosine (C₁₃H₁₇N₅O₄)
| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 13 | 12.000000000 | 156.000000000 |
| Hydrogen | ¹H | 17 | 1.007825035 | 17.133025595 |
| Nitrogen | ¹⁴N | 5 | 14.003074004 | 70.015370020 |
| Oxygen | ¹⁶O | 4 | 15.994914619 | 63.979658476 |
| Total | 307.128054091 |
Table 3: Calculation of the Monoisotopic Molecular Weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ (C₈¹³C₅H₁₇N₅O₄)
| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 8 | 12.000000000 | 96.000000000 |
| Carbon | ¹³C | 5 | 13.003354835 | 65.016774175 |
| Hydrogen | ¹H | 17 | 1.007825035 | 17.133025595 |
| Nitrogen | ¹⁴N | 5 | 14.003074004 | 70.015370020 |
| Oxygen | ¹⁶O | 4 | 15.994914619 | 63.979658476 |
| Total | 312.144828266 |
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of 2',3'-O-Isopropylideneadenosine, indicating the atomic connectivity. The positions for potential ¹³C labeling are within the purine and ribose rings.
Conclusion
The monoisotopic molecular weight of 2',3'-O-Isopropylideneadenosine is calculated to be 307.128054091 Da . For the isotopically labeled analogue, 2',3'-O-Isopropylideneadenosine-¹³C₅, the monoisotopic molecular weight is 312.144828266 Da . This precise mass difference is critical for the accurate interpretation of data from high-resolution mass spectrometry, ensuring the unequivocal identification and quantification of this labeled compound in complex biological matrices. Researchers and drug development professionals should utilize these values for instrument calibration, data processing, and reporting.
References
- 1. Unimod Help - Symbols & mass values [unimod.org]
- 2. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. Carbon-13 - isotopic data and properties [chemlin.org]
- 5. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrogen-14 - isotopic data and properties [chemlin.org]
- 7. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 8. Oxygen-16 - Wikipedia [en.wikipedia.org]
- 9. Oxygen-16 - isotopic data and properties [chemlin.org]
- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
A Technical Guide to the Isotopic Purity of 2',3'-O-Isopropylideneadenosine-13C5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2',3'-O-Isopropylideneadenosine-13C5, a crucial labeled nucleoside analog. In modern research, particularly in drug development and metabolic studies, the precise determination of isotopic enrichment is paramount for generating accurate and reproducible data. This document outlines the common analytical methodologies for assessing isotopic purity, presents typical data in structured formats, and provides detailed experimental protocols.
Introduction to this compound
2',3'-O-Isopropylideneadenosine is an adenosine analog frequently utilized as a key intermediate in the synthesis of antiviral and anticancer drugs.[1] Its 13C-labeled counterpart, this compound, serves as an internal standard in quantitative analyses by mass spectrometry, allowing for precise quantification in complex biological matrices. The five carbon atoms on the ribose moiety are replaced with their stable isotope, 13C, providing a distinct mass shift without altering the chemical properties of the molecule.
The utility of this labeled compound is widespread, including applications in:
-
Pharmacokinetic studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drug candidates.
-
Metabolomics: To investigate cellular signaling pathways and metabolic fluxes involving adenosine.[1]
-
Drug Development: As a tool for the quantitative analysis of drug candidates and their metabolites.
Determination of Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of the molecule that is enriched with the specific stable isotope. The primary analytical techniques for determining the isotopic enrichment of 13C-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Isotopic Purity Specifications
While specific batch data may vary, the following tables represent typical specifications for the isotopic purity of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Specification |
| Isotopic Enrichment | ≥ 99 atom % 13C |
| Unlabeled Compound Content | ≤ 1% |
| M+1 Peak Intensity Ratio | Consistent with natural abundance of other elements |
| M+2 to M+4 Peak Intensity | Below detection limits |
Table 2: NMR Spectroscopy Data
| Parameter | Specification |
| 13C Signal Enrichment | > 99% at labeled positions |
| 1H NMR Satellite Peaks | Consistent with > 99% 13C enrichment |
| Presence of Unlabeled Species | < 1% based on integration of corresponding signals |
Experimental Protocols
Detailed methodologies for the two primary techniques used to assess isotopic purity are provided below.
Mass Spectrometry (MS) Protocol for Isotopic Purity
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio, making it ideal for determining the isotopic distribution within a molecule.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.
-
Prepare a corresponding solution of the unlabeled 2',3'-O-Isopropylideneadenosine standard for comparison.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for nucleoside analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 300-320).
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound (m/z corresponding to [M+H]+) and the 13C5-labeled compound (m/z corresponding to [M+5+H]+).
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100
-
-
Analyze the full scan mass spectrum of the labeled compound to determine the distribution of isotopologues. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks will indicate the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can directly quantify the abundance of 13C at specific atomic positions.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
2. NMR Analysis:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1H NMR: To observe the proton signals and their coupling to adjacent 13C atoms. The presence of large 1J(C,H) coupling constants and the corresponding satellite peaks can be used to estimate 13C enrichment.
-
13C NMR: To directly observe the signals from the 13C-labeled carbon atoms. A quantitative 13C NMR experiment (with appropriate relaxation delays) should be performed.
-
3. Data Analysis:
-
In the 1H NMR spectrum, compare the integrals of the satellite peaks (due to 1H-13C coupling) to the central peak (due to 1H-12C) for protons attached to the labeled ribose ring.
-
In the quantitative 13C NMR spectrum, integrate the signals corresponding to the five labeled carbon atoms of the ribose moiety and any signals from the unlabeled compound at natural abundance.
-
The isotopic enrichment at each labeled position can be calculated by comparing the integral of the enriched signal to the integral of a known internal standard or a natural abundance carbon signal within the molecule (if applicable).
Visualizations
The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by LC-MS.
Caption: Workflow for Isotopic Purity Determination by NMR.
Conclusion
The accurate determination of the isotopic purity of this compound is critical for its effective use in research and development. Both Mass Spectrometry and NMR Spectroscopy are powerful techniques that provide complementary information to ensure the quality and reliability of this essential labeled compound. The protocols and data presented in this guide offer a comprehensive framework for researchers to assess the isotopic enrichment and make informed decisions in their experimental design.
References
2',3'-O-Isopropylideneadenosine-13C5 safety data sheet
An In-depth Technical Guide to the Safe Handling of 2',3'-O-Isopropylideneadenosine-13C5
This technical guide provides comprehensive safety information for this compound, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the 13C5 isotopically labeled compound, this guide leverages safety data from its unlabeled counterpart, 2',3'-O-Isopropylideneadenosine. The carbon-13 isotopes are stable and non-radioactive, and their presence is not expected to alter the chemical reactivity or toxicological properties of the molecule.
Chemical and Physical Properties
This compound is a labeled analog of 2',3'-O-Isopropylideneadenosine, a derivative of the nucleoside adenosine.[1] The physical and chemical properties are expected to be nearly identical to the unlabeled compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | |
| Molecular Weight | Approximately 312.3 g/mol (unlabeled: 307.31 g/mol ) | [2] |
| Appearance | White to off-white crystalline powder | [3][4][5] |
| Melting Point | 221-222 °C | [2][3] |
| Solubility | Soluble in water. Slightly soluble in Dioxane, DMSO, and Methanol. | [2][3] |
| Storage Temperature | Room temperature, in a dry and well-ventilated place. | [2][4][5] |
Hazard Identification and Safety Precautions
According to the 2012 OSHA Hazard Communication Standard, 2',3'-O-Isopropylideneadenosine is not considered hazardous.[3] However, as with any chemical, it should be handled with care.
| Hazard Type | Description | Reference(s) |
| Acute Toxicity | No specific data is available. Ingestion, inhalation, or skin contact may cause irritation. | [6] |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [6] |
| Fire Hazards | The material is not expected to be flammable.[6] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] | [6] |
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment for handling this compound is provided below.
| PPE Type | Recommendation | Reference(s) |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles. | [3] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3] |
| Respiratory | Under normal use conditions, no protective equipment is needed. Avoid dust formation. | [3][6] |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on standard laboratory practices for handling non-hazardous chemical compounds.
General Handling
-
Ventilation : Handle in a well-ventilated area.
-
Avoid Contact : Avoid contact with eyes, skin, and clothing.[3]
-
Ingestion and Inhalation : Avoid ingestion and inhalation.[3]
Storage
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[4][6]
-
Incompatible Materials : Store away from oxidizing agents.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference(s) |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [6] |
| Skin Contact | Wash off with soap and plenty of water. | [6] |
| Eye Contact | Flush eyes with water as a precaution. | [6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [6] |
Logical Relationships and Applications
This compound serves as a stable isotope-labeled internal standard for the quantification of 2',3'-O-Isopropylideneadenosine. The parent compound is an adenosine analog. Adenosine analogs are known to act as smooth muscle vasodilators and have been investigated for their potential to inhibit cancer progression.[1]
The following workflow outlines the general procedure for using the labeled compound as an internal standard in a quantitative analysis experiment.
References
Methodological & Application
Application Notes & Protocols: Metabolic Labeling with 2',3'-O-Isopropylideneadenosine-13C5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2',3'-O-Isopropylideneadenosine-13C5 in metabolic labeling studies. This stable isotope-labeled adenosine analog serves as a powerful tool to trace the metabolic fate of adenosine and its derivatives within cellular systems. The detailed protocols and data presentation formats are designed to facilitate the planning and execution of experiments for researchers in academia and the pharmaceutical industry.
Introduction
Metabolic labeling with stable isotopes is a fundamental technique for elucidating the dynamics of metabolic pathways.[1][2][3][4] this compound is a modified adenosine molecule where five carbon atoms in the ribose moiety are replaced with the heavy isotope ¹³C. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, which can influence its cellular uptake and subsequent metabolism compared to unmodified adenosine. This labeled compound allows for the precise tracking of adenosine incorporation into various biomolecules, such as RNA, and its conversion into other metabolites through pathways like the purine salvage pathway. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the enrichment of ¹³C in downstream metabolites, providing critical insights into metabolic fluxes under various physiological and pathological conditions.[2][5][6]
Applications
-
Metabolic Flux Analysis (MFA): Quantitatively measuring the rates of metabolic reactions in central carbon metabolism and nucleotide salvage pathways.[2][5][6][7]
-
RNA Synthesis and Degradation Dynamics: Tracking the incorporation of labeled adenosine into the RNA pool to study the kinetics of transcription and RNA turnover.[8][9][10][11]
-
Drug Discovery and Development: Assessing the mechanism of action of drugs that target nucleotide metabolism or related pathways.[1]
-
Disease Metabolism Research: Investigating alterations in adenosine metabolism in diseases such as cancer and cardiovascular conditions.[12][13][14]
Experimental Protocols
1. Cell Culture and Labeling
This protocol outlines the steps for labeling cultured mammalian cells with this compound.
-
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (for dissolving the labeled compound)
-
Cell culture plates or flasks
-
-
Procedure:
-
Seed cells in culture plates or flasks and grow them to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO. The final concentration of the labeled compound in the culture medium will need to be optimized for the specific cell line and experimental goals, but a starting point could be in the range of 10-100 µM.
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of this compound to the cells.
-
Incubate the cells for the desired labeling period. The incubation time can range from a few minutes to several hours, depending on the metabolic pathway being investigated.[15]
-
Proceed immediately to metabolite extraction.
-
2. Metabolite Extraction
This protocol describes the extraction of intracellular metabolites for subsequent analysis.
-
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold 80% methanol (or other suitable extraction solvent)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.
-
Use a cell scraper to detach the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the samples at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
The metabolite extracts can be stored at -80°C until analysis.
-
3. LC-MS/MS Analysis for ¹³C Enrichment
This protocol provides a general workflow for analyzing the ¹³C enrichment in adenosine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Materials:
-
Metabolite extracts from Protocol 2
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Unlabeled standards of adenosine and expected metabolites
-
-
Procedure:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable volume of the initial mobile phase.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the metabolites using a suitable LC gradient.
-
Detect the mass isotopologues of adenosine and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[12][16][17]
-
The mass shift of +5 amu (for the M+5 isotopologue) will indicate the incorporation of the five ¹³C atoms from the labeled ribose of this compound.
-
Quantify the peak areas for the different mass isotopologues of each metabolite.
-
Calculate the fractional enrichment of ¹³C for each metabolite to determine the extent of labeling.
-
Data Presentation
Quantitative data from metabolic labeling experiments should be summarized in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Fractional Enrichment of ¹³C in Key Metabolites
| Metabolite | Control Condition | Treatment A | Treatment B |
| Adenosine (M+5) | 0.85 ± 0.05 | 0.75 ± 0.04 | 0.92 ± 0.03 |
| AMP (M+5) | 0.62 ± 0.07 | 0.45 ± 0.06 | 0.78 ± 0.05 |
| ADP (M+5) | 0.55 ± 0.06 | 0.38 ± 0.05 | 0.71 ± 0.04 |
| ATP (M+5) | 0.51 ± 0.05 | 0.32 ± 0.04 | 0.65 ± 0.03 |
| Inosine (M+5) | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.10 ± 0.01 |
| Hypoxanthine (M+5) | 0.08 ± 0.01 | 0.18 ± 0.02 | 0.05 ± 0.01 |
Data are presented as mean fractional enrichment ± standard deviation from three independent experiments.
Table 2: Relative Abundance of Labeled Metabolites
| Metabolite | Control Condition | Treatment A | Treatment B |
| Labeled Adenosine | 100 ± 10 | 90 ± 8 | 115 ± 12 |
| Labeled AMP | 73 ± 8 | 53 ± 6 | 92 ± 9 |
| Labeled ADP | 65 ± 7 | 45 ± 5 | 84 ± 8 |
| Labeled ATP | 60 ± 6 | 38 ± 4 | 77 ± 7 |
| Labeled Inosine | 18 ± 3 | 30 ± 4 | 12 ± 2 |
| Labeled Hypoxanthine | 9 ± 2 | 21 ± 3 | 6 ± 1 |
Data are presented as relative peak area units normalized to an internal standard, shown as mean ± standard deviation.
Visualizations
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.und.edu [med.und.edu]
- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2',3'-O-Isopropylideneadenosine-13C5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of adenosine and its analogs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3][4]
Introduction to this compound
2',3'-O-Isopropylideneadenosine is a derivative of the endogenous nucleoside adenosine.[5][6] Its 13C5-labeled counterpart serves as an ideal internal standard because it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[4] This includes co-elution during chromatography and similar ionization efficiency in the mass spectrometer source, which is crucial for accurate quantification.
Key Advantages of this compound as an Internal Standard:
-
High Accuracy and Precision: Minimizes analytical variability, leading to more reliable quantitative data.[1]
-
Correction for Matrix Effects: Effectively compensates for ion suppression or enhancement caused by complex biological matrices.[4]
-
Improved Method Robustness: Ensures consistency across different samples and analytical runs.
Experimental Workflow Overview
The general workflow for the quantitative analysis of adenosine analogs using this compound involves sample preparation, LC-MS/MS analysis, and data processing. A schematic of this process is provided below.
Figure 1: General experimental workflow for quantitative analysis.
Detailed Experimental Protocols
Sample Preparation
The following are example protocols for different biological matrices. The precise amount of internal standard to be added should be optimized during method development.
Protocol 3.1.1: Plasma/Serum Samples
-
Thaw plasma or serum samples on ice.
-
To 100 µL of the sample, add a predetermined amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3.1.2: Urine Samples
-
Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.
-
To 50 µL of the supernatant, add the internal standard solution.
-
Dilute with 450 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial.
Protocol 3.1.3: Cultured Cells
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet using a suitable lysis buffer and sonication on ice.
-
Determine the protein concentration of the lysate.
-
To a specific amount of protein lysate (e.g., 50 µg), add the internal standard.
-
Proceed with protein precipitation as described in Protocol 3.1.1 (steps 4-9).
LC-MS/MS Method
The following are example LC-MS/MS parameters. These should be optimized for the specific instrument and analyte of interest.
Table 1: Example Liquid Chromatography Parameters
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | SeQuant® ZIC®-cHILIC (e.g., 100 x 2.1 mm, 3 µm)[7] | C18 Column (e.g., 150 x 2.0 mm, 3 µm)[8] |
| Mobile Phase A | 20 mM Ammonium Formate in Water[7] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 90% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[7] | Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min | 0.2 mL/min[8] |
| Column Temperature | 40°C | 35°C[8] |
| Injection Volume | 5 µL | 10 µL[8] |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing the analyte and internal standard. Example transitions are provided below. |
Table 3: Hypothetical MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine (Analyte) | 268.1 | 136.1 | 15 |
| This compound (IS) | 313.1 | 141.1 | 18 |
Note: The precursor ion for the IS is +5 Da compared to the unlabeled 2',3'-O-Isopropylideneadenosine. The product ion corresponding to the adenine base will also be shifted by +5 Da if the 13C labels are on the adenine ring, or will be the same as the unlabeled compound if the labels are on the ribose moiety. A common fragmentation for adenosine is the loss of the ribose sugar, resulting in the protonated adenine base (m/z 136.1).[8]
Data Analysis and Quantitative Results
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in a series of calibration standards.
Calibration Curve and Linearity
A typical calibration curve for adenosine using this compound as an internal standard would be linear over a range relevant to the expected concentrations in biological samples.
Table 4: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 5,234 | 1,050,000 | 0.0050 |
| 5 | 26,170 | 1,045,000 | 0.0250 |
| 10 | 51,800 | 1,036,000 | 0.0500 |
| 50 | 259,500 | 1,038,000 | 0.2500 |
| 100 | 521,000 | 1,042,000 | 0.5000 |
| 500 | 2,610,000 | 1,044,000 | 2.5000 |
| 1000 | 5,230,000 | 1,046,000 | 5.0000 |
| Linearity (r²) | \multicolumn{3}{c | }{> 0.995} |
Precision and Accuracy
The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
Table 5: Example Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| Low | 3 | 3.12 | 104.0 | < 10 |
| Medium | 75 | 72.9 | 97.2 | < 8 |
| High | 750 | 765.0 | 102.0 | < 7 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship for ensuring accurate quantification using a stable isotope-labeled internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. scilit.com [scilit.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 2′,3′-O-Isopropylideneadenosine 98% | 362-75-4 [sigmaaldrich.com]
- 6. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. med.und.edu [med.und.edu]
Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled adenosine is a powerful tool in a wide range of scientific disciplines, from fundamental metabolic research to clinical diagnostics and drug development. The incorporation of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), into the adenosine molecule allows for its precise tracking and quantification in complex biological systems without the safety concerns associated with radioactive isotopes. This document provides detailed application notes and protocols for the use of stable isotope-labeled adenosine in key research areas.
Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry
One of the most common applications of stable isotope-labeled adenosine is as an internal standard in quantitative mass spectrometry (MS) assays. The principle of isotope dilution MS relies on the addition of a known amount of the labeled analyte to a sample. The labeled and unlabeled (endogenous) forms of the analyte are chemically identical and thus exhibit the same behavior during sample preparation and analysis. By measuring the ratio of the labeled to unlabeled analyte, the concentration of the endogenous analyte can be accurately determined.
Application Note: Quantification of Endogenous Adenosine in Human Plasma
Accurate measurement of endogenous adenosine in blood is crucial for studying its role in cardiovascular physiology, neurotransmission, and inflammation. However, its rapid metabolism and clearance in vivo present significant analytical challenges. The use of a stable isotope-labeled adenosine internal standard in conjunction with a "stop solution" to inhibit enzymatic activity is essential for accurate quantification.[1][2]
Table 1: Quantitative Data of Endogenous Adenosine in Human Plasma
| Analyte | Sample Type | Concentration (nmol/L) | Analytical Method | Labeled Internal Standard | Reference |
| Adenosine | Human Venous Plasma | 13 ± 7 | UPLC-MS/MS | ¹³C₅-Adenosine | [2] |
| Adenosine | Human Venous Plasma | 11 ± 7 (at 4 min post-collection) | UPLC-MS/MS | ¹³C₅-Adenosine | [3] |
| Adenosine | Human Venous Plasma | 20 ± 8 (at 30 min post-collection) | UPLC-MS/MS | ¹³C₅-Adenosine | [3] |
| Adenosine | Human Venous Plasma | 10 - 900 (range from various studies) | Various | Not always specified | [2] |
| Adenosine | Human Capillary Blood | 76.9 ± 20 (as AMP) | RP-HPLC | Not Applicable | [4] |
| ATP | Human Capillary Blood | 1393.1 ± 189 | RP-HPLC | Not Applicable | [4] |
| ADP | Human Capillary Blood | 254.8 ± 8 | RP-HPLC | Not Applicable | [4] |
Experimental Protocol: LC-MS/MS Quantification of Adenosine in Plasma
This protocol describes the quantification of adenosine in human plasma using ¹³C-labeled adenosine as an internal standard.[3][5][6]
Materials:
-
Blood collection tubes containing a "stop solution" (e.g., with inhibitors of adenosine deaminase, adenosine kinase, and nucleoside transporters).
-
¹³C-labeled Adenosine (e.g., [ribose-¹³C₅]-Adenosine) as an internal standard.
-
Acetonitrile, HPLC grade.
-
Ammonium acetate, LC-MS grade.
-
Water, LC-MS grade.
-
Centrifugal filters (e.g., 10 kDa MWCO).
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. med.und.edu [med.und.edu]
Application Note: 2',3'-O-Isopropylideneadenosine-¹³C₅ in Quantitative Proteomics
Introduction
2',3'-O-Isopropylideneadenosine-¹³C₅ is a stable isotope-labeled analog of adenosine, a fundamental nucleoside involved in a vast array of cellular processes. As a modified nucleoside, it holds significant potential as a chemical probe in quantitative proteomics for the exploration of adenosine-binding proteins (ABPs) and the elucidation of adenosine-mediated signaling pathways. The incorporation of five ¹³C atoms provides a distinct mass shift, enabling accurate relative quantification of interacting proteins between different experimental conditions using mass spectrometry. This approach is invaluable for researchers in drug development and molecular biology seeking to understand the downstream effects of adenosine signaling modulation and to identify novel therapeutic targets.
Principle of the Method
The application of 2',3'-O-Isopropylideneadenosine-¹³C₅ in quantitative proteomics is predicated on the principles of chemical proteomics and stable isotope labeling. In this workflow, the unlabeled ("light") and the ¹³C₅-labeled ("heavy") versions of 2',3'-O-Isopropylideneadenosine are used to probe two different cell or tissue lysate populations (e.g., control vs. treated). The adenosine analog acts as a bait to capture interacting proteins. Following enrichment of the probe-protein complexes, the samples are combined. The subsequent analysis by mass spectrometry allows for the identification of the captured proteins. The relative abundance of a specific protein in the two populations is determined by comparing the signal intensities of the peptide fragments derived from the protein that co-elute as "light" and "heavy" pairs.
Applications
-
Target Deconvolution and Validation: Identification of the cellular targets of drugs that modulate adenosine signaling.
-
Biomarker Discovery: Quantitative comparison of adenosine-binding proteomes in healthy versus diseased states to identify potential biomarkers.
-
Pathway Analysis: Elucidation of the components of signaling pathways that are regulated by adenosine or its analogs.
-
Drug Development: Screening for off-target effects of drug candidates that are designed to interact with specific adenosine receptors or other ATP/adenosine binding proteins.
Experimental Protocols
1. Preparation of Cell Lysates
-
Culture cells to the desired confluency (e.g., 80-90%) under two conditions (e.g., control and experimental treatment).
-
Harvest cells by gentle scraping or trypsinization, followed by washing twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration of all lysates to be equal (e.g., 2 mg/mL).
2. Affinity Enrichment of Adenosine-Binding Proteins
-
To the control lysate, add unlabeled 2',3'-O-Isopropylideneadenosine to a final concentration of 50 µM.
-
To the treated lysate, add 2',3'-O-Isopropylideneadenosine-¹³C₅ to a final concentration of 50 µM.
-
Incubate the lysates with the compounds for 1 hour at 4°C with gentle rotation.
-
(Optional, for covalent crosslinking) Irradiate the samples with UV light (e.g., 365 nm) if a photo-activatable crosslinker is incorporated into the probe design.
-
Add streptavidin-agarose beads (if the probe is biotinylated) or anti-adenosine antibody-conjugated beads to each lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the probe-protein complexes.
-
Wash the beads three times with ice-cold lysis buffer and twice with ice-cold PBS to remove non-specific binders.
3. Sample Preparation for Mass Spectrometry
-
Combine the washed beads from the "light" (control) and "heavy" (treated) experiments.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
In-gel: Run the eluate on a short SDS-PAGE gel, stain with Coomassie blue, excise the entire protein lane, and perform in-gel reduction, alkylation, and trypsin digestion.
-
In-solution: Reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Dry the purified peptides under vacuum and resuspend in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
4. LC-MS/MS Analysis and Data Processing
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification by searching the MS/MS spectra against a relevant protein database.
-
Quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs. The mass difference will correspond to the five ¹³C atoms in the labeled probe.
Data Presentation
The quantitative data from the proteomics experiment can be summarized in a table to highlight the proteins that show significant changes in binding to the adenosine analog upon treatment.
| Protein ID | Gene Name | Protein Name | Log₂(Fold Change) (Treated/Control) | p-value | Function |
| P0DPI2 | ADK | Adenosine kinase | -2.58 | 0.001 | ATP + adenosine => AMP + ADP |
| P27348 | ADCY5 | Adenylate cyclase type 5 | 1.85 | 0.005 | ATP => 3',5'-cyclic AMP + diphosphate |
| Q9Y234 | ENPP1 | Ectonucleotide pyrophosphatase/phosphodiesterase family member 1 | -1.50 | 0.012 | Hydrolyzes ATP to AMP |
| P06732 | HSPA8 | Heat shock cognate 71 kDa protein | 0.21 | 0.854 | Chaperone |
| P29350 | ADA | Adenosine deaminase | -3.10 | 0.0005 | Adenosine => inosine + NH₃ |
Visualization
The Isopropylidene Ketal: A Workhorse Protecting Group in Nucleoside Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The isopropylidene group, also known as an acetonide, is a cornerstone in the synthetic organic chemist's toolbox, particularly within the intricate landscape of nucleoside chemistry. Its widespread use stems from its ability to selectively and temporarily mask the vicinal 2' and 3'-hydroxyl groups of the ribose sugar moiety. This protection is crucial for achieving regioselectivity during the synthesis of a vast array of nucleoside analogs, which are fundamental components of antiviral and anticancer therapeutics.[1][2][3][4] This document provides a detailed overview of the applications, experimental protocols, and critical considerations for the use of the isopropylidene protecting group in nucleoside chemistry.
Applications in Nucleoside Chemistry
The primary role of the isopropylidene protecting group is to shield the 2',3'-cis-diol of ribonucleosides, thereby enabling chemical modifications at other positions, most notably the 5'-hydroxyl group and the nucleobase itself.
1.1. Synthesis of Nucleoside Analogs:
-
Antiviral and Anticancer Agents: A significant application lies in the synthesis of nucleoside analogs with therapeutic potential. For instance, 5-substituted 2′,3′-O-isopropylideneuridine derivatives have been investigated as potential inhibitors of HIV-1 replication.[5] The presence of the lipophilic isopropylidene group can also enhance cell permeability.[5]
-
Chain Terminators: By blocking the 2' and 3'-hydroxyl groups, isopropylidene-protected nucleosides can act as DNA chain terminators, a mechanism analogous to the action of drugs like AZT.[5]
1.2. Intermediate for Further Modifications:
-
5'-Hydroxyl Group Modification: With the 2' and 3' positions blocked, the 5'-hydroxyl group is free to undergo various reactions, such as phosphorylation, oxidation to an aldehyde, or conversion to other functional groups.[6] This allows for the introduction of functionalities crucial for biological activity or for the construction of oligonucleotides.
-
Nucleobase Modification: The protected nucleoside provides a stable scaffold for modifications on the purine or pyrimidine base without interference from the reactive hydroxyl groups of the ribose.[7]
Advantages and Disadvantages
The choice of a protecting group is a critical decision in multi-step synthesis. The isopropylidene group offers several distinct advantages, but also comes with limitations that researchers must consider.
| Advantages | Disadvantages |
| Ease of Installation: Readily formed under acidic conditions with acetone or a acetone equivalent.[8][9] | Harsh Deprotection Conditions: Removal typically requires strongly acidic conditions, which can be incompatible with sensitive functional groups or lead to cleavage of the N-glycosidic bond, particularly in purine nucleosides.[8][10] |
| Stability: Generally stable to a wide range of reaction conditions, including basic, oxidative, and many reductive conditions. | Unsuitability for Purine Analogs: The greater sensitivity of the N-glycosidic bond in purine nucleosides to acidic conditions often leads to unsuccessful deprotection.[10] |
| Crystallinity: Isopropylidene-protected nucleosides are often crystalline, facilitating purification by recrystallization. | Potential for Side Reactions: Under certain acidic conditions, migration of other protecting groups, such as benzyl groups, has been observed.[11] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of nucleosides using the isopropylidene group. Researchers should optimize these conditions based on the specific substrate and desired outcome.
3.1. Protocol for 2',3'-O-Isopropylidene Protection of Uridine
This protocol is adapted from a general procedure for the preparation of 5-substituted 2′,3′-O-isopropylideneuridine derivatives.[5]
Materials:
-
Uridine
-
Dry Acetone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
To a stirred suspension of uridine (1.0 eq) in dry acetone, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add 2,2-dimethoxypropane (2.0 eq) or ethyl orthoformate (2.0 eq) to the mixture.[5][9]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (e.g., CH₂Cl₂:EtOH - 97:3).
-
Upon completion, neutralize the reaction mixture by adding sodium bicarbonate (1.0 eq) and stir for an additional 15 minutes.
-
Filter the precipitate and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Expected Yield: Good to excellent yields are typically reported, often in the range of 72% to over 90%.[9][12]
3.2. Protocol for Acid-Catalyzed Deprotection of 2',3'-O-Isopropylidene Nucleosides
This protocol describes a common method for the removal of the isopropylidene group using acidic conditions.[8][13]
Materials:
-
2',3'-O-Isopropylidene-protected nucleoside
-
1% Aqueous Sulfuric Acid (H₂SO₄) or Dowex resin (acidic)[8][13]
-
Methanol (for resin-based deprotection)
-
Sodium bicarbonate (NaHCO₃)
Procedure using Aqueous Acid:
-
Suspend the isopropylidene-protected nucleoside in 1% aqueous sulfuric acid.
-
Heat the mixture at reflux (around 100-110 °C) for 1-3 hours.[13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH 7 by the slow, portionwise addition of solid sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by chromatography if necessary.
Procedure using Acidic Resin:
-
Dissolve the isopropylidene-protected compound in methanol.
-
Add a catalytic amount of an acidic resin (e.g., Dowex).[8]
-
Stir the mixture at room temperature or with gentle heating (e.g., 55°C).[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude deprotected diol.
Quantitative Data Summary
The efficiency of the protection and deprotection reactions is crucial for the overall success of a synthetic route. The following table summarizes representative yields for these transformations from the literature.
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Protection | Uridine | Acetone, HC(EtO)₃, p-Me-SO₃H·H₂O, r.t., 24 h | >97% (purity) | [5] |
| Protection | Uridine | 2,2-dimethoxypropane, acidic conditions | 72% | [9] |
| Protection | α-d-mannopyranosides | 2-methoxypropene, TsOH·H₂O, 70 °C | 80-90% | [12] |
| Deprotection | 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose | 1% aqueous H₂SO₄, reflux, 3 h | >99% (over 2 steps including reprotection) | [13] |
Visualizing the Chemistry
Diagram 1: Protection and Deprotection of a Ribonucleoside
Caption: General scheme for the protection and deprotection of ribonucleosides.
Diagram 2: Experimental Workflow for Nucleoside Modification
Caption: Workflow for modifying a nucleoside using isopropylidene protection.
References
- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Chemistry Blog Series (II): Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry | Blog | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5’-alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base Modifications of Nucleosides via the Use of Peptide-Coupling Agents, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Synthesis of ¹³C₅-Labeled Adenosine 5'-Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in drug discovery and development, facilitating quantitative analysis of metabolic pathways and high-throughput screening of enzyme inhibitors. ¹³C₅-labeled adenosine 5'-diphosphate (¹³C₅-ADP) is a non-radioactive, stable isotope-labeled internal standard used in mass spectrometry-based applications. Its primary utility lies in quantifying the activity of kinases, ATPases, and other ADP-producing enzymes with high precision and accuracy. This document provides a detailed protocol for the enzymatic synthesis of ¹³C₅-ADP, along with application notes for its use in kinase activity assays.
Synthesis of ¹³C₅-Labeled Adenosine 5'-Diphosphate
The synthesis of ¹³C₅-ADP is achieved through a two-step enzymatic phosphorylation of commercially available ¹³C₅-adenosine. The first step involves the conversion of ¹³C₅-adenosine to ¹³C₅-adenosine 5'-monophosphate (¹³C₅-AMP) catalyzed by adenosine kinase. Subsequently, adenylate kinase catalyzes the transfer of a phosphate group from ATP to ¹³C₅-AMP to yield the final product, ¹³C₅-ADP.
Experimental Protocol: Enzymatic Synthesis of ¹³C₅-ADP
Materials:
-
¹³C₅-Adenosine (≥98% isotopic purity)
-
Adenosine Kinase (e.g., from Saccharomyces cerevisiae)
-
Adenylate Kinase (e.g., from rabbit muscle)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium Chloride (MgCl₂) solution (1 M)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Deionized water
-
Strong anion exchange chromatography column (e.g., DEAE-Sepharose or a commercial equivalent)
-
HPLC system with a suitable anion exchange or reversed-phase C18 column
-
Mass spectrometer
Step 1: Synthesis of ¹³C₅-Adenosine 5'-Monophosphate (¹³C₅-AMP)
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents:
-
¹³C₅-Adenosine: 10 mg
-
ATP: 20 mg
-
Tris-HCl buffer (1 M, pH 7.5): 100 µL
-
MgCl₂ solution (1 M): 20 µL
-
Deionized water: to a final volume of 1 mL
-
-
Enzyme Addition: Add 10 units of adenosine kinase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours. Monitor the progress of the reaction by taking small aliquots (e.g., 10 µL) every hour and analyzing by HPLC to observe the conversion of ¹³C₅-adenosine to ¹³C₅-AMP.
-
Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme. Centrifuge at 10,000 x g for 10 minutes to pellet the denatured protein. Collect the supernatant containing ¹³C₅-AMP.
Step 2: Synthesis of ¹³C₅-Adenosine 5'-Diphosphate (¹³C₅-ADP)
-
Reaction Setup: To the supernatant from Step 1, add the following:
-
ATP: 10 mg
-
Additional MgCl₂ solution (1 M): 10 µL
-
-
Enzyme Addition: Add 20 units of adenylate kinase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 6 hours. Similar to Step 1, monitor the conversion of ¹³C₅-AMP to ¹³C₅-ADP by HPLC.
-
Reaction Termination: Terminate the reaction by heating to 95°C for 5 minutes. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.
Step 3: Purification of ¹³C₅-ADP by Ion Exchange Chromatography
-
Column Equilibration: Equilibrate a strong anion exchange column with a low concentration salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the supernatant from Step 2 onto the equilibrated column.
-
Elution: Elute the bound nucleotides using a linear salt gradient (e.g., 0 to 1 M NaCl in 20 mM Tris-HCl, pH 7.5). Collect fractions and monitor the absorbance at 260 nm. ¹³C₅-AMP, ¹³C₅-ADP, and residual ATP will elute at different salt concentrations due to their differing net negative charges.
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure ¹³C₅-ADP.
-
Desalting and Lyophilization: Pool the pure fractions, desalt using a suitable method (e.g., dialysis or a desalting column), and lyophilize to obtain the final product as a stable powder.
Step 4: Product Characterization
-
Purity Analysis: Determine the purity of the final product by HPLC.
-
Identity Confirmation: Confirm the molecular weight and isotopic labeling of ¹³C₅-ADP using mass spectrometry.
-
Quantification: Determine the final yield by dissolving a known mass of the lyophilized product in a defined volume of buffer and measuring the absorbance at 260 nm (using the molar extinction coefficient of ADP).
Data Presentation
| Parameter | Step 1: ¹³C₅-AMP Synthesis | Step 2: ¹³C₅-ADP Synthesis | Purification |
| Starting Material | 10 mg ¹³C₅-Adenosine | Supernatant from Step 1 | Supernatant from Step 2 |
| Key Enzyme | Adenosine Kinase | Adenylate Kinase | - |
| Reaction Time | 4 hours | 6 hours | - |
| Expected Conversion | >95% | >90% | - |
| Purification Method | - | - | Ion Exchange Chromatography |
| Final Yield (Expected) | - | - | ~7-8 mg |
| Purity (Expected) | - | - | >98% (by HPLC) |
| Isotopic Enrichment | - | - | >98% |
Mandatory Visualizations
Caption: Enzymatic synthesis workflow for ¹³C₅-labeled adenosine 5'-diphosphate.
Application: Kinase Activity Assays
¹³C₅-ADP is an ideal internal standard for mass spectrometry-based kinase assays. In these assays, the activity of a kinase is determined by measuring the amount of ADP produced from the phosphorylation of a substrate by ATP. The inclusion of a known amount of ¹³C₅-ADP allows for precise quantification of the unlabeled, enzymatically produced ADP.
Experimental Protocol: Kinase Assay using ¹³C₅-ADP
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
¹³C₅-ADP (as internal standard)
-
Kinase reaction buffer
-
Quenching solution (e.g., EDTA in an organic solvent)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a multi-well plate, set up the kinase reactions containing the kinase, substrate, ATP, and reaction buffer. For inhibitor screening, include the test compounds at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution containing a known concentration of ¹³C₅-ADP.
-
Sample Analysis: Analyze the samples by LC-MS/MS. Monitor the mass transitions for both unlabeled ADP and ¹³C₅-ADP.
-
Data Analysis: Calculate the amount of ADP produced in each reaction by determining the ratio of the peak area of unlabeled ADP to the peak area of the ¹³C₅-ADP internal standard.
Caption: Experimental workflow for a mass spectrometry-based kinase assay.
ADP Signaling Pathway
ADP is a critical signaling molecule that activates purinergic receptors, such as the P2Y₁₂ receptor on platelets, which plays a central role in thrombosis and hemostasis.[1][2][3]
Caption: Simplified signaling pathway of the ADP P2Y₁₂ receptor in platelets.[1][2][3]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2',3'-O-Isopropylideneadenosine-13C5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2',3'-O-Isopropylideneadenosine-13C5 after its synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1] This technique is well-suited for separating the desired product from both polar and non-polar impurities that may be present after synthesis.[2]
Q2: What are the potential impurities I should be aware of during purification?
A2: Following the synthesis of a protected and isotopically labeled nucleoside like this compound, you may encounter several types of impurities. These can include unreacted starting materials, by-products from the protection steps, and residual reagents. Specifically, for related protected nucleosides, impurities can range from polar compounds like isobutyric acid to non-polar ones like dimethoxytrityl ethers.[2] In the case of synthesizing labeled phosphoramidite precursors, phosphonate side products can also be a challenging impurity to remove.[3]
Q3: How do I select an appropriate solvent system for flash chromatography?
A3: The ideal solvent system for flash chromatography should provide a good separation between your product and any impurities. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2 for your target compound in the initial solvent system.[1] A gradient elution, where the proportion of the polar solvent is gradually increased, can often improve the separation of complex mixtures.[1]
Q4: My compound appears to be sensitive to the silica gel. What can I do?
A4: If you suspect your compound is sensitive to the acidic nature of standard silica gel, you can deactivate the silica. This can be achieved by preparing a solvent system containing 1-3% triethylamine.[1] Pack the column with this solvent system and flush it with one column volume of the solvent before loading your sample. You can then proceed with the purification using either the triethylamine-containing eluent or your original solvent system.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | The product is partially soluble in the recrystallization solvent, leading to losses. | Consider using slurry washing with a solvent system in which the product is poorly soluble but the impurities are soluble.[2] For chromatography, ensure that the chosen solvent system does not cause the product to elute too quickly or remain on the column. |
| The compound is degrading on the silica gel column. | Deactivate the silica gel with triethylamine if the compound is acid-sensitive.[1] Alternatively, consider using a different stationary phase like neutral alumina. | |
| Co-elution of Impurities with the Product | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using TLC. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, often provides better resolution than an isocratic elution.[1] |
| The column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be about 1-5% of the mass of the silica gel. | |
| High Back Pressure During Chromatography | The sample was not fully dissolved or contains particulate matter. | Ensure your sample is completely dissolved before loading. If not, it can be loaded as a solid by adsorbing it onto a small amount of silica gel.[1] Always filter your sample and solvents to remove any particulate matter.[4] |
| The silica gel particles are too fine, or the column is packed too tightly. | Use silica gel with a larger particle size (e.g., 200-300 mesh is common for flash chromatography).[5] Do not over-compress the column during packing. | |
| Product Crystallizes on the Column | The solvent system is not strong enough to keep the product dissolved. | Increase the polarity of the eluent to improve the solubility of your compound. |
Experimental Protocol: Flash Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel (200-300 mesh) in the initial, least polar solvent system determined by TLC analysis.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Carefully apply the solution to the top of the column.
-
Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the percentage of the more polar solvent.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Purity after Purification | > 98% (up to 99.61% has been reported for similar compounds) | [2][6] |
| Overall Yield | 70-80% (dependent on synthesis efficiency) | [2] |
| Melting Point | 221-222 °C | [6] |
| Optical Activity [α]20/D | -98.5° (c = 1 in dioxane) | [6] |
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 3. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. rsc.org [rsc.org]
- 6. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]
improving solubility of 2',3'-O-Isopropylideneadenosine-13C5 in aqueous buffers
Technical Support Center: 2',3'-O-Isopropylideneadenosine-13C5
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
A1: 2',3'-O-Isopropylideneadenosine is a derivative of adenosine, a fundamental component of nucleic acids and various coenzymes.[1] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, which enhances its stability and makes it a valuable intermediate in the synthesis of various nucleoside analogs, including antiviral and anticancer agents.[1] The 13C5 version is a stable isotope-labeled form used in tracer studies. Like many adenosine analogs, it has limited solubility in plain aqueous buffers, which can be challenging for biological assays and other experiments requiring physiological conditions.[2]
Q2: What is the recommended starting solvent to prepare a stock solution?
A2: Based on the properties of similar adenosine analogs and supplier recommendations, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] It is advisable to first prepare a concentrated stock solution (e.g., 10 mM or higher) in DMSO and then dilute this stock into your aqueous experimental buffer.[3] Ethanol and methanol can also be considered as alternative organic solvents.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is not high enough in the final solution to keep the compound dissolved. To address this, you can:
-
Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer.
-
Use a co-solvent system: Instead of diluting into a purely aqueous buffer, use a buffer that contains a small percentage of an organic co-solvent.[5] See the protocols section for more details.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.[3]
Q4: Can I heat the solution to improve solubility?
A4: Yes, gentle warming can significantly improve solubility.[3] Heating the solution to 37°C in a water bath is a common practice.[3] However, you must be cautious, as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures before proceeding.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[5] Adenosine derivatives have both acidic and basic functional groups. For basic sites, lowering the pH can increase solubility, while for acidic sites, increasing the pH can improve solubility.[5] It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific buffer system.
Q6: What are co-solvents, and how can they help improve solubility?
A6: Co-solvents are organic solvents that are mixed with water to increase the solubility of poorly soluble compounds.[6] They work by reducing the polarity of the aqueous solvent and disrupting the hydrogen-bonding network of water, which creates a more favorable environment for the solute.[7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).[6] For laboratory settings, adding a small amount of DMSO (e.g., 1-5%) to your aqueous buffer can act as a co-solvent system.[5]
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, follow this systematic workflow to identify a solution.
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data Summary
While specific solubility data for this compound in various buffers is not extensively published, the following table provides a general guide for selecting solvents based on common practices for nucleoside analogs.
| Solvent System | Type | Typical Stock Concentration | Notes |
| DMSO | Polar Aprotic | 10 - 50 mM | Recommended primary solvent for creating high-concentration stock solutions.[3][4] |
| Ethanol | Polar Protic | 1 - 10 mM | An alternative to DMSO, though may have lower solubilizing power for this compound.[3] |
| Methanol | Polar Protic | 1 - 10 mM | Similar to ethanol, can be used for stock preparation.[3] |
| PBS with 1-5% DMSO | Aqueous Co-solvent | < 1 mM | A common approach to maintain solubility in a final assay buffer after dilution from a DMSO stock.[5] |
| PBS (pH 7.4) | Aqueous Buffer | Low (µM range) | Direct dissolution is often difficult; solubility is typically low.[2] |
| Tris Buffer (pH 7.7) | Aqueous Buffer | Low (µM range) | Solubility for some adenosine antagonists has been measured in this buffer, often in the nM to µM range.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for dissolving the compound in an organic solvent.
-
Weigh Compound: Accurately weigh the desired amount of this compound solid in a microfuge tube.
-
Add Solvent: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Facilitate Dissolution:
-
Inspect: Ensure the solution is clear and free of any visible particulates before proceeding with dilution.
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation.[3]
Protocol 2: Small-Scale Solubility Testing
This protocol helps identify a suitable solvent or co-solvent system for your experiment.
-
Preparation: Add approximately 1-2 mg of the compound to a small, clear vial.[5]
-
Solvent Addition: Add the test solvent (e.g., your final aqueous buffer) in small, measured increments (e.g., 100 µL).[5]
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution against a dark background.[5]
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 37°C) and observe any change.[3][5]
-
Classification: Continue adding solvent until the compound is fully dissolved. Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to improving compound solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Solubilities of adenosine antagonists determined by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isopropylidene Deprotection
Welcome to the technical support center for optimizing isopropylidene (acetonide) deprotection reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is an isopropylidene protecting group and why is it used?
A1: An isopropylidene group, also known as an acetonide, is a protective group for 1,2- and 1,3-diols.[1][2] It is formed by reacting a diol with acetone, creating a cyclic ketal. This protects the diol from reacting during subsequent synthetic steps. Isopropylidene groups are widely used due to their ease of installation and general stability under many reaction conditions, with the exception of acidic environments.[1][2]
Q2: Under what conditions is the isopropylidene group stable or unstable?
A2: Isopropylidene acetals are generally stable in basic and neutral conditions.[2][3] However, they are sensitive to and can be removed by acidic conditions.[2][3] This lability in the presence of acid is a key feature that allows for its selective removal during multi-step syntheses.[2]
Q3: How is the isopropylidene group typically removed?
A3: Deprotection is achieved through acid-catalyzed hydrolysis.[1][2] A range of acids can be used, from mild conditions such as aqueous acetic acid to stronger Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and Lewis acids like iron(III) chloride (FeCl₃) or copper(II) chloride (CuCl₂).[2][4] The choice of acid and reaction conditions is dictated by the desired selectivity and the presence of other acid-sensitive functional groups in the molecule.[1][2]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Problem: The isopropylidene group is not being completely removed, or the reaction is proceeding too slowly.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | The acidic conditions may be too mild. Increase the acid concentration or switch to a stronger acid. For example, if 80% acetic acid is ineffective, consider trying dilute HCl or a Lewis acid. |
| Steric Hindrance | The isopropylidene group may be in a sterically hindered position, slowing down hydrolysis.[2] Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LCMS is crucial. |
| Suboptimal Solvent System | The solvent may not be ideal for the hydrolysis reaction.[2] Ensure the presence of water for hydrolysis. A co-solvent like methanol, acetonitrile, or THF can be used to dissolve the substrate. |
Issue 2: Lack of Selectivity
Problem: A specific isopropylidene group needs to be removed, but multiple or all such groups are being cleaved.
| Possible Cause | Suggested Solution |
| Harsh Acidic Conditions | Strong acids can lead to non-selective removal of all isopropylidene groups.[2] Employ milder or more selective reagents. Terminal isopropylidene groups are generally more labile than internal ones.[2][5] Reagents like HClO₄ on silica gel or ceric ammonium nitrate (CAN) have been used for selective cleavage of terminal acetals.[6] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can result in the loss of selectivity.[2] Carefully monitor the reaction progress using TLC or HPLC and quench the reaction once the desired deprotection is achieved.[2] |
Issue 3: Undesired Side Reactions
Problem: In addition to deprotection, other acid-sensitive groups in the molecule are reacting or rearranging.
| Possible Cause | Suggested Solution |
| Presence of Other Acid-Labile Groups | Functional groups such as silyl ethers (e.g., TBDMS), trityl ethers, or other acetals may also be cleaved under the deprotection conditions.[2][3] Choose a deprotection method with high chemoselectivity. For instance, indium(III) chloride in acetonitrile-water can cleave isopropylidene acetals without affecting TBDMS, THP, or Boc groups.[2] |
| Migration of Protecting Groups | Acyl or benzyl groups can sometimes migrate under acidic conditions.[2][5] Use milder conditions (e.g., lower temperature, weaker acid) to minimize rearrangements. Screening different Lewis acids may also identify a catalyst that does not promote migration.[2] |
Quantitative Data Summary
The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions.
| Reagent/Catalyst | Solvent | Temperature | Typical Reaction Time | Notes |
| 1% aq. H₂SO₄ | Water | Reflux (110 °C) | 3 hours | Suitable for complete deprotection of robust molecules.[2][7] |
| Dowex 50WX2 | Methanol | 55 °C | Varies | A solid acid catalyst that can be filtered off. |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water (9:1) | Room Temp. | Varies | Mild conditions, monitor by TLC.[1] |
| Copper(II) Chloride (CuCl₂) | Ethanol or 2-Propanol | Room Temp. | Varies | Useful for selective removal of terminal acetonides.[2] |
| HClO₄ on Silica Gel | Dichloromethane | Room Temp. | 6-24 hours | Selective for terminal isopropylidene acetals.[6] |
| Acetic Acid/H₂O/DME | DME/Water | Varies | Varies | A mild system for deprotection.[8] |
Experimental Protocols
Protocol 1: General Deprotection using Aqueous Sulfuric Acid
This protocol is suitable for the complete deprotection of robust molecules.[2][7]
Reagents and Materials:
-
Isopropylidene-protected compound
-
1% Aqueous sulfuric acid
-
Sodium bicarbonate (for neutralization)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Suspend the isopropylidene-protected compound (1 equivalent) in a 1% aqueous solution of sulfuric acid.[2][7]
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours.[2][7] The reaction should become a clear solution.
-
Carefully neutralize the reaction mixture with sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection using Ceric Ammonium Nitrate (CAN)
This method is suitable for deprotection under mild conditions.[1]
Reagents and Materials:
-
Isopropylidene-protected substrate
-
Ceric (IV) ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the acetonide substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).[1]
-
Add a catalytic amount of CAN (e.g., 0.1 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the deprotection via TLC.[1]
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.[1]
-
Purify by column chromatography if necessary.[1]
Visualizations
Caption: A typical experimental workflow for isopropylidene deprotection.
Caption: A logical guide for troubleshooting common deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 13C labeled nucleoside synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 13C labeled nucleosides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis methods for 13C labeled nucleosides?
A1: The two most common chemical synthesis methods are the silyl-Hilbert-Johnson (or Vorbrüggen) reaction and the solid-phase phosphoramidite method. The Vorbrüggen reaction involves coupling a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid. The phosphoramidite method is a cyclical process used for the solid-phase synthesis of oligonucleotides, where a 13C-labeled phosphoramidite building block is incorporated at a specific position in the sequence.[1][2]
Q2: What are the main advantages of enzymatic synthesis over chemical synthesis for 13C labeled nucleosides?
A2: Enzymatic synthesis can offer higher yields and greater stereoselectivity compared to chemical methods. It is particularly well-suited for uniform labeling of nucleoside triphosphates (NTPs). However, chemical synthesis provides more flexibility for site-specific labeling.[3][4]
Q3: Does the 13C isotope affect reaction kinetics?
A3: Yes, the presence of a 13C isotope can lead to a kinetic isotope effect (KIE), where the rate of reaction is slightly slower for the 13C-containing molecule compared to its 12C counterpart. This is due to the higher mass of the 13C atom. While often small, this effect can be significant in sensitive reactions and may require adjustments to reaction times or conditions to ensure completion.[5][6][7]
Q4: What are common challenges in purifying 13C labeled nucleosides?
A4: Common purification challenges include separating the desired product from unreacted starting materials, side products, and diastereomers (in the case of incorrect anomeric selectivity). Low yields can make purification particularly difficult. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides.[8][9]
Troubleshooting Guides
Low Yield in Vorbrüggen Glycosylation
Problem: The yield of the desired 13C labeled nucleoside from a Vorbrüggen reaction is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Silylation of the Nucleobase | Ensure complete silylation of the nucleobase. Use a fresh, high-quality silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). Consider optimizing the reaction temperature and time for the silylation step. In some cases, in-situ silylation can be effective.[10][11] |
| Inefficient Lewis Acid Catalyst | The choice and quality of the Lewis acid are critical. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common and effective catalyst. Ensure the catalyst is not degraded. The concentration of the Lewis acid can also be optimized.[1][12] |
| Poor Quality of Solvents or Reagents | Use anhydrous solvents, as moisture can quench the Lewis acid and hydrolyze silylated intermediates. Ensure all reagents are of high purity. The presence of water is a common reason for low coupling efficiency.[2] |
| Suboptimal Reaction Temperature | The reaction temperature can influence the regioselectivity and yield. For purine nucleosides, prolonged heating might be necessary to obtain the thermodynamically favored N9 isomer.[11] |
| Side Reactions | Side reactions, such as the formation of undesired regioisomers (e.g., N3 vs. N1 glycosylation in pyrimidines), can reduce the yield of the target product.[2] Anomerization of the C-C glycosyl bond can also occur as a side reaction.[3] |
Quantitative Data: Vorbrüggen Glycosylation Yields
| Reactants | Conditions | Reported Yield | Reference |
| Silylated 6-chloropurine and protected ribose | TMSOTf, ball milling | 78% | [11] |
| Silylated N6-benzoyladenine and protected ribose | TMSOTf, ball milling | Quantitative | [11] |
| 6-chloro-7-deaza-7-iodopurine and protected 2-methyl-ribose | TMSOTf, BSA, acetonitrile | 20-48% | [12] |
| Silylated thymine and protected 1-acetoxy ribose | Not specified | 60% (N1 isomer), 23% (N3 isomer) | [2] |
Low Coupling Efficiency in Solid-Phase Synthesis
Problem: Low stepwise coupling efficiency during the automated solid-phase synthesis of a 13C-labeled oligonucleotide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded Phosphoramidite | Ensure the 13C-labeled phosphoramidite is of high quality and has not degraded during storage. Moisture and air can lead to hydrolysis.[2] |
| Inefficient Activator | The activator (e.g., tetrazole or its derivatives) must be fresh and anhydrous. An insufficient concentration or poor quality of the activator will lead to incomplete coupling.[8][13] |
| Presence of Water | Moisture in the acetonitrile solvent or on the solid support can significantly reduce coupling efficiency. Ensure all reagents and the synthesizer lines are dry.[2] |
| Incomplete Deprotection (Detritylation) | The 5'-DMT protecting group must be completely removed before the coupling step. Incomplete detritylation will result in chain termination. Monitor the color of the trityl cation to ensure complete removal.[8] |
| Steric Hindrance | Bulky protecting groups on the phosphoramidite or the solid support can hinder the coupling reaction. This is a more significant issue with RNA synthesis compared to DNA synthesis.[14][15][16] |
Quantitative Data: Solid-Phase Synthesis Coupling Efficiency
| Synthesis Type | Average Coupling Efficiency | Impact on Final Yield (30-mer) | Reference |
| Standard DNA Synthesis | 99% | ~75% | [17] |
| Standard DNA Synthesis | 98% | ~55% | [17] |
| RNA Synthesis | Generally lower than DNA | - | [14] |
| Amide-linked RNA Synthesis (Optimized) | 91-95% | ~1% (21-mer with 6 amide links) | [15][16] |
Incomplete Deprotection of the Final Product
Problem: Mass spectrometry analysis indicates that the protecting groups on the synthesized 13C labeled nucleoside or oligonucleotide have not been fully removed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deprotection Reagent Quality | Use fresh deprotection reagents (e.g., ammonium hydroxide, AMA). Old or improperly stored reagents may have reduced efficacy.[18] |
| Insufficient Deprotection Time or Temperature | Ensure that the deprotection is carried out for the recommended time and at the appropriate temperature. Some protecting groups require longer deprotection times or higher temperatures.[18][19] |
| Inappropriate Deprotection Conditions for a Specific Label | Some labels or modifications are sensitive to standard deprotection conditions. For example, some fluorescent dyes require milder deprotection conditions. Use "UltraMILD" monomers and deprotection reagents if necessary.[18] |
| Incomplete Removal of Cyanoethyl Groups | The cyanoethyl protecting groups on the phosphate backbone must be completely removed. Incomplete removal can lead to adduct formation.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 13C-Labeled Oligonucleotide
This protocol outlines the general steps for incorporating a single 13C-labeled nucleoside into an oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside.
-
Unlabeled DNA/RNA phosphoramidites.
-
13C-labeled nucleoside phosphoramidite.
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).
Procedure:
-
Synthesizer Setup: Load the solid support, phosphoramidites, and all required reagents onto the synthesizer.
-
Sequence Programming: Enter the desired oligonucleotide sequence, specifying the cycle for the addition of the 13C-labeled phosphoramidite.
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking: The 5'-DMT group is removed from the support-bound nucleoside with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The 13C-labeled (or unlabeled) phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to aid in purification.
-
Cleavage and Deprotection: The solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, taking advantage of the hydrophobicity of the DMT group.
-
Final Detritylation: The DMT group is removed from the purified oligonucleotide using an acidic solution.
-
Desalting and Analysis: The final product is desalted and analyzed by mass spectrometry to confirm its identity and the incorporation of the 13C label.[1][12][20]
Protocol 2: HPLC Purification of 13C-Labeled Nucleosides
This protocol provides a general guideline for the purification of 13C-labeled nucleosides using reverse-phase HPLC.
Materials:
-
Crude 13C-labeled nucleoside sample.
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).
-
Mobile Phase B: Acetonitrile.
-
Milli-Q water.
Procedure:
-
Sample Preparation: Dissolve the crude nucleoside sample in a minimal amount of water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[21]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution: Run a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the compounds. A typical gradient might be from 5% to 50% B over 30 minutes. The optimal gradient will depend on the specific nucleoside and impurities.
-
Detection: Monitor the elution profile at a suitable wavelength, typically 260 nm for nucleosides.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired 13C-labeled nucleoside.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified 13C-labeled nucleoside as a solid.[8][22]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. idtdna.com [idtdna.com]
- 15. Optimization of Automated Synthesis of Amide-Linked RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. research.arcadiascience.com [research.arcadiascience.com]
challenges in handling and storing 2',3'-O-Isopropylideneadenosine-13C5
Technical Support Center: 2',3'-O-Isopropylideneadenosine-13C5
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with the proper handling, storage, and troubleshooting of this isotopically labeled nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Recommended storage temperatures range from room temperature to 10°C - 25°C.[2] It is crucial to protect the compound from moisture and oxidizing agents.[3][4] For long-term storage, maintaining a consistently low temperature and dry environment is key to preserving its stability.
Q2: How should I prepare and store solutions of this compound?
A2: When preparing solutions, it is advisable to use anhydrous solvents and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation. The stability of the isopropylidene group is pH-dependent; it is susceptible to hydrolysis under acidic conditions. Therefore, buffered solutions should be neutral or slightly basic. For quantitative applications, it is recommended to prepare fresh solutions or conduct stability studies under your specific experimental conditions.
Q3: What are the primary degradation pathways for this compound?
A3: The most significant degradation pathway for this compound is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group to yield adenosine-13C5 and acetone. This reaction is more pronounced in acidic aqueous solutions. While the 13C5 isotopic label itself is stable and does not undergo radioactive decay, the chemical integrity of the molecule is dependent on the stability of the protective isopropylidene group.
Q4: Is the 13C5 isotopic label stable during handling and storage?
A4: Yes, the 13C5 isotopic label is stable. Carbon-13 is a stable, non-radioactive isotope of carbon. The bonds formed by 13C are chemically identical to those formed by 12C, and the label will not be lost or exchanged under normal experimental conditions. The primary concern for stability relates to the chemical structure of the molecule, particularly the isopropylidene group, rather than the isotopic label.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in LC-MS or NMR analysis. | Degradation of the compound due to hydrolysis of the isopropylidene group. | Ensure all solvents are anhydrous and free of acidic contaminants. Prepare solutions fresh before use. If using aqueous buffers, ensure the pH is neutral or slightly basic. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to degradation or improper dissolution. | Verify the purity of the compound upon receipt and periodically with a quick analytical check (e.g., TLC or LC-MS). Use a validated method to determine the concentration of your stock solution. |
| Poor solubility in a desired solvent. | The compound is a crystalline solid. | Try gentle warming or sonication to aid dissolution. Ensure the solvent is appropriate for the chemical nature of the compound (e.g., DMSO, DMF, or specific buffer systems). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific buffer or solvent system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO, anhydrous)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases for HPLC
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous organic solvent to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the experimental buffer to the final desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the intact compound.
-
Incubation: Incubate the remaining test solution at the desired experimental temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the rate of degradation.
Quantitative Data
The stability of the acetal protecting group is highly dependent on pH. The following table summarizes the hydrolytic stability of similar acetal-protected nucleosides, which can serve as an estimate for this compound.
| pH | Half-life (t½) at 25°C |
| 4.94 | Data indicates rapid hydrolysis |
| 6.82 | Significantly more stable than at acidic pH |
| Data is illustrative and based on studies of similar acetal-protected nucleosides. Actual rates for this compound may vary. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry for 2',3'-O-Isopropylideneadenosine-¹³C₅
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 2',3'-O-Isopropylideneadenosine-¹³C₅?
A1: The exact monoisotopic mass of the unlabeled 2',3'-O-Isopropylideneadenosine is 307.31 g/mol with a chemical formula of C₁₃H₁₇N₅O₄.[1][2] For the ¹³C₅ labeled variant, the mass will be increased by 5 Da. Therefore, the expected protonated precursor ion [M+H]⁺ in positive ionization mode would be approximately 313.3 m/z.
Product ions are generated by fragmentation of the precursor ion in the collision cell. Common fragmentation patterns for nucleosides involve the neutral loss of the ribose sugar moiety.[3][4] For 2',3'-O-Isopropylideneadenosine, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in the formation of the protonated adenine base.
Q2: I am observing a weak or no signal for my 2',3'-O-Isopropylideneadenosine-¹³C₅ standard. What are the potential causes and solutions?
A2: A weak or absent signal can stem from several factors, from sample preparation to instrument settings.[5] Consider the following troubleshooting steps:
-
Sample Preparation:
-
Degradation: Ensure the compound has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.[5] Prepare fresh working solutions for analysis.
-
Incorrect Concentration: Verify the concentration of your standard. Serial dilutions may be inaccurate, leading to a lower-than-expected concentration.
-
-
Liquid Chromatography (LC) System:
-
Mass Spectrometer (MS) Settings:
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for nucleosides. Ensure the ESI source is clean and functioning correctly.
-
Parameter Optimization: Key parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature may need to be optimized.[3]
-
Q3: My results show high variability between injections. What could be the cause?
A3: High variability can be attributed to issues in either the LC or MS system.
-
Inconsistent Sample Introduction: Check the autosampler for any issues with injection volume precision.
-
LC System Instability: Fluctuations in pump pressure or column temperature can lead to shifts in retention time and peak area.[6]
-
Matrix Effects: If analyzing samples in a complex matrix, co-eluting compounds can suppress or enhance the ionization of your analyte, leading to variability.[5] Consider improving sample cleanup procedures.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.[6]
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase. | Adjust mobile phase pH. Ensure the sample solvent is not stronger than the mobile phase. |
| Column contamination or aging. | Flush the column or replace it if necessary.[7] | |
| Peak Broadening | Extra-column volume. | Use tubing with a smaller internal diameter and ensure all connections are secure. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[7] | |
| Split Peaks | Partially blocked column frit. | Replace the column frit or the entire column.[7] |
| Injection solvent stronger than the mobile phase. | Prepare samples in a solvent that is of similar or weaker strength than the initial mobile phase.[7] |
Guide 2: Inaccurate Quantification
Inaccurate quantification can arise from several sources, including issues with the internal standard or matrix effects.
| Symptom | Potential Cause | Recommended Action |
| Non-linear calibration curve | Inappropriate concentration range for standards. | Adjust the concentration of your calibration standards to bracket the expected sample concentration. |
| Matrix effects. | Perform a standard addition experiment or use a matrix-matched calibration curve. | |
| Poor recovery | Suboptimal sample extraction. | Optimize the extraction solvent, pH, and methodology (e.g., solid-phase extraction).[5] |
| Analyte degradation during sample processing. | Keep samples on ice and minimize processing time. |
Experimental Protocols
Protocol 1: Method Development for 2',3'-O-Isopropylideneadenosine-¹³C₅ Analysis
This protocol outlines a systematic approach to developing a robust LC-MS/MS method.
-
Direct Infusion Analysis:
-
Prepare a 1 µg/mL solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
In positive ESI mode, acquire a full scan mass spectrum to identify the protonated precursor ion [M+H]⁺ (expected around m/z 313.3).
-
Perform a product ion scan of the precursor ion to identify major fragment ions. A key fragment will likely be the protonated adenine base.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the precursor ion signal.
-
Optimize collision energy to achieve a stable and abundant fragment ion signal for use in Selected Reaction Monitoring (SRM).
-
-
Liquid Chromatography Method Development:
-
Column: Start with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Begin with a shallow gradient (e.g., 5-95% B over 10 minutes) to determine the retention time.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: Start with a low injection volume (e.g., 1-5 µL) to avoid column overload.
-
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the 2',3'-O-Isopropylideneadenosine-¹³C₅ internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical troubleshooting flow for common LC-MS/MS issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 3. protocols.io [protocols.io]
- 4. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
Validation & Comparative
Unveiling the Mass Shift: A Comparative Analysis of Labeled and Unlabeled 2',3'-O-Isopropylideneadenosine
For researchers, scientists, and drug development professionals engaged in metabolic studies, kinetic analysis, and quantitative proteomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 2',3'-O-Isopropylideneadenosine-13C5 and its unlabeled counterpart, focusing on the mass shift observed in mass spectrometry analysis. We present a summary of their key mass spectrometric properties, a generalized experimental protocol for their analysis, and a visual workflow to guide researchers in their experimental design.
Quantitative Mass Spectrometric Data
The primary distinction between this compound and unlabeled 2',3'-O-Isopropylideneadenosine lies in their molecular weight, which is intentionally altered through isotopic enrichment. This mass difference is the cornerstone of isotope dilution mass spectrometry, enabling precise quantification by differentiating the internal standard from the endogenous analyte.
The unlabeled compound, 2',3'-O-Isopropylideneadenosine, has a chemical formula of C13H17N5O4.[1][2][3][4] Its monoisotopic mass is approximately 307.1281 g/mol . Commercially available 2',3'-O-Isopropylideneadenosine is noted to have a molecular weight of around 307.31 g/mol .[4] Mass spectral data for the unlabeled compound shows a molecular ion peak at an m/z of 307.[5]
The labeled counterpart, this compound, is enriched with five Carbon-13 isotopes.[6] This results in a predictable and distinct increase in its molecular mass. Each ¹³C atom contributes an additional neutron, increasing the mass by approximately 1.00335 Da compared to the more abundant ¹²C isotope. Therefore, a +5 Da mass shift is the key feature distinguishing the labeled standard from the native compound in a mass spectrometer.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass ( g/mol ) | Expected m/z of [M+H]⁺ |
| 2',3'-O-Isopropylideneadenosine | C₁₃H₁₇N₅O₄ | ~307.31 | ~307.1281 | ~308.1354 |
| 2',3'-O-Isopropylideneadenosine-¹³C₅ | ¹³C₅C₈H₁₇N₅O₄ | ~312.29 | ~312.1448 | ~313.1521 |
Experimental Protocol: Isotope Dilution Mass Spectrometry
The following is a generalized protocol for the analysis of 2',3'-O-Isopropylideneadenosine using its ¹³C₅-labeled internal standard, based on common practices for nucleoside analysis by liquid chromatography-mass spectrometry (LC-MS).
Objective: To accurately quantify the concentration of unlabeled 2',3'-O-Isopropylideneadenosine in a sample by spiking in a known concentration of this compound as an internal standard.
Materials:
-
2',3'-O-Isopropylideneadenosine (unlabeled)
-
This compound (labeled internal standard)
-
LC-MS grade water, acetonitrile, and formic acid
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the unlabeled 2',3'-O-Isopropylideneadenosine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Prepare a separate stock solution of the this compound internal standard at a known concentration.
-
-
Sample Preparation:
-
To the biological or experimental sample containing the unknown quantity of unlabeled 2',3'-O-Isopropylideneadenosine, add a precise volume of the this compound internal standard stock solution.
-
Perform any necessary sample cleanup or extraction steps (e.g., protein precipitation, solid-phase extraction) to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Employ a suitable reversed-phase or HILIC column to achieve chromatographic separation of the analyte from other sample components. A typical mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the specific m/z values for the protonated molecules [M+H]⁺ of both the unlabeled analyte (~308.1) and the labeled internal standard (~313.1). For higher certainty, fragmentation patterns can be monitored in MRM mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled compounds.
-
Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled standard spiked with a constant amount of the internal standard.
-
Determine the concentration of the unlabeled 2',3'-O-Isopropylideneadenosine in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Workflow for Mass Shift Analysis
The following diagram illustrates the general workflow for a mass shift analysis comparing labeled and unlabeled compounds using isotope dilution mass spectrometry.
Caption: Workflow for quantitative analysis using a labeled internal standard.
This guide provides a foundational understanding of the mass shift analysis between this compound and its unlabeled form. By leveraging the predictable mass difference and a robust experimental protocol, researchers can achieve highly accurate and reproducible quantification in their studies.
References
- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 2. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]
- 3. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]
- 4. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 5. 2',3'-O-Isopropylideneadenosine(362-75-4) 1H NMR spectrum [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating ¹³C Label Incorporation in Cell Culture: A Comparative Analysis of Leading Techniques
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate validation of ¹³C label incorporation is paramount. This guide provides an objective comparison of the primary analytical methods used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate technique for their experimental needs.
Stable isotope tracing using ¹³C-labeled substrates is a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes within cells.[1] The core principle involves introducing a ¹³C-labeled nutrient (e.g., glucose, glutamine) into the cell culture medium and tracking its incorporation into downstream metabolites.[2] The extent and pattern of ¹³C enrichment in these metabolites provide a dynamic snapshot of cellular metabolism. However, the reliability of these studies hinges on the accurate and robust validation of ¹³C incorporation. The two gold-standard analytical platforms for this validation are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[3]
Comparison of Analytical Methods
The choice between MS and NMR for validating ¹³C label incorporation depends on a variety of factors, including the specific biological question, the required sensitivity, the desired level of structural information, and available resources.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole range) | Lower (nanomole to micromole range)[3][4] |
| Resolution | High mass resolution, distinguishes isotopologues | High spectral resolution, distinguishes positional isomers |
| Information Provided | Mass isotopomer distributions (MIDs)[5] | Positional isotopomer information, ¹³C-¹³C coupling patterns[6] |
| Throughput | Generally higher, amenable to automation | Generally lower |
| Sample Preparation | Often requires derivatization (for GC-MS)[7] | Minimal, non-destructive |
| Primary Applications | Metabolic flux analysis, tracing metabolic pathways[4][8] | Determining intramolecular isotope distribution, flux analysis[6][9] |
| Key Advantages | Superior sensitivity for low-abundance metabolites | Provides detailed structural information and positional labeling[9] |
| Key Limitations | Destructive technique, positional information can be limited | Lower sensitivity, potential for spectral overlap in complex mixtures[10] |
Experimental Workflows and Signaling Pathways
To visualize the process of validating ¹³C label incorporation, the following diagrams illustrate the general experimental workflow and a simplified representation of a central metabolic pathway where ¹³C labeling is often studied.
Key Experimental Protocols
Below are generalized protocols for the most common methods of validating ¹³C incorporation. Specific details may need to be optimized for different cell lines and experimental conditions.
Protocol 1: GC-MS Analysis of ¹³C-Labeled Proteinogenic Amino Acids
This method is a robust approach for analyzing fluxes through central carbon metabolism.[7]
-
Cell Culture and Labeling: Culture cells in a defined medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]glucose) until they reach a metabolic and isotopic steady state.[3]
-
Cell Harvesting and Protein Hydrolysis:
-
Harvest cells and wash with a saline solution.
-
Lyse the cells and hydrolyze the protein fraction using 6 M HCl at 100°C for 12-24 hours.[11]
-
Dry the hydrolysate to remove the acid.
-
-
Derivatization:
-
Resuspend the dried amino acids in a suitable solvent.
-
Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the individual amino acid derivatives.
-
The MS analyzes the mass isotopomer distribution for each amino acid, revealing the extent of ¹³C incorporation.[8]
-
-
Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of isotopes in both the metabolite and the derivatization agent.[5]
Protocol 2: LC-MS Analysis of ¹³C-Labeled Intracellular Metabolites
LC-MS is advantageous for analyzing a broader range of non-volatile metabolites without the need for derivatization.[4][12]
-
Cell Culture and Labeling: As described in Protocol 1.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity, typically by washing with ice-cold saline and adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for liquid chromatography.
-
Inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13]
-
The LC separates the metabolites based on their physicochemical properties.
-
The MS acquires full scan data to determine the mass isotopologue distributions of the targeted metabolites.[12]
-
-
Data Analysis:
-
Identify metabolites based on accurate mass and retention time.
-
Determine the mass isotopomer distributions and correct for natural isotope abundance.[5]
-
Protocol 3: NMR Analysis of ¹³C-Labeled Metabolites
NMR provides unique insights into the specific positions of ¹³C labels within a molecule.[9]
-
Cell Culture and Labeling: As described in Protocol 1. A higher cell number is often required due to the lower sensitivity of NMR.[3]
-
Metabolite Extraction: Follow the same procedure as for LC-MS (Protocol 2).
-
NMR Sample Preparation:
-
Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ¹³C NMR spectra.
-
For detailed positional information, 2D NMR experiments such as ¹H-¹³C HSQC or ¹³C-¹³C TOCSY can be performed.[14]
-
-
Data Analysis:
-
Identify metabolites by comparing chemical shifts and coupling constants to spectral databases.
-
Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the NMR spectrum.[6]
-
Conclusion
Both Mass Spectrometry and NMR spectroscopy are powerful techniques for validating the incorporation of ¹³C labels in cell culture. MS offers high sensitivity and throughput, making it ideal for comprehensive metabolic flux analysis.[4] In contrast, NMR provides unparalleled detail on the intramolecular distribution of isotopes, which can be crucial for dissecting specific enzymatic reactions.[9] The choice of method should be guided by the specific research question, the metabolites of interest, and the available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive understanding of cellular metabolism.[3][15]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of intracellular metabolic fluxes from fractional enrichment and 13C-13C coupling constraints on the isotopomer distribution in labeled biomass components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Adenosine Quantification: Featuring 2',3'-O-Isopropylideneadenosine-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of internal standards for the accurate quantification of adenosine in biological matrices using liquid chromatography-mass spectrometry (LC-MS). We will focus on the properties and performance of 2',3'-O-Isopropylideneadenosine-¹³C₅ and other commonly employed internal standards.
Introduction to Adenosine and the Need for Reliable Quantification
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological and pathological processes. It functions as a neuromodulator, a regulator of cardiovascular function, and a key signaling molecule in the immune system and inflammation. Accurate measurement of adenosine levels in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics targeting adenosine signaling pathways.
Due to its rapid metabolism and low endogenous concentrations, the quantification of adenosine presents significant analytical challenges. The use of a suitable internal standard is paramount to correct for sample preparation variability, matrix effects, and instrument response fluctuations, thereby ensuring the accuracy and precision of the analytical method.
An ideal internal standard should be chemically and physically similar to the analyte, but isotopically or structurally distinct to be differentiated by the mass spectrometer. It should also exhibit similar extraction recovery, ionization efficiency, and chromatographic retention time to the analyte.
Adenosine Signaling Pathway
Extracellular adenosine exerts its effects by activating four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors triggers distinct downstream signaling cascades, primarily modulating the intracellular levels of cyclic AMP (cAMP).
Caption: Adenosine signaling pathway.
Comparison of Internal Standards for Adenosine Quantification
The selection of an appropriate internal standard is critical for the development of a robust and reliable LC-MS method for adenosine quantification. Below is a comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ and other commonly used internal standards.
It is important to note that while 2',3'-O-Isopropylideneadenosine-¹³C₅ is commercially available, there is a lack of published, peer-reviewed studies directly comparing its performance against other internal standards. Therefore, some of the comparisons are based on its chemical structure and the known performance of similar compounds.
| Internal Standard | Structure | Key Advantages | Potential Disadvantages |
| 2',3'-O-Isopropylideneadenosine-¹³C₅ | Adenosine with an isopropylidene group on the 2' and 3' ribose positions and ¹³C₅ labeling on the ribose. | - Stable isotope labeled, co-eluting with a modified adenosine structure.- The isopropylidene group may increase stability against enzymatic degradation.- The modification might alter solubility and extraction recovery. | - Lack of direct comparative performance data in the literature.- Potential for different ionization efficiency and matrix effects compared to adenosine due to the structural modification.- Synthesis can be complex and costly. |
| Adenosine-¹³C₅,¹⁵N₅ | Adenosine with five ¹³C atoms in the ribose and five ¹⁵N atoms in the adenine base. | - Ideal internal standard as it is chemically identical to adenosine, ensuring co-elution and identical extraction and ionization behavior.[1]- Minimizes matrix effects. | - Can be expensive.- Potential for isotopic interference if the resolution of the mass spectrometer is insufficient. |
| ribose-¹³C₅-adenine | Adenine with a ¹³C₅ labeled ribose attached. | - Stable isotope labeled.- Generally good co-elution with adenosine.[2] | - Structurally different from adenosine which may lead to slight differences in extraction and ionization. |
| 2-Chloroadenosine | An adenosine analog with a chlorine atom at the 2-position of the adenine base. | - Commercially available and relatively inexpensive.[3][4]- Structurally similar to adenosine.- Increased stability against acid hydrolysis compared to adenosine.[5] | - Not an isotopically labeled analog, so chromatographic separation from adenosine is necessary.- May have different ionization efficiency and be subject to different matrix effects than adenosine.- As a biologically active compound, it may interfere with the system being studied. |
Experimental Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for adenosine quantification using different internal standards, based on published literature. No direct experimental data for 2',3'-O-Isopropylideneadenosine-¹³C₅ was found in the reviewed literature.
Table 1: LC-MS/MS Method Parameters for Adenosine Quantification
| Parameter | Method using ribose-¹³C₅-adenine[2] | Method using 2-Chloroadenosine[6] |
| LC Column | Luna C18(2) (150 x 2.0 mm, 3 µm) | Information not specified |
| Mobile Phase | A: 25 mM ammonium acetate in waterB: Acetonitrile | Information not specified |
| Gradient | Isocratic (10% B) | Information not specified |
| Flow Rate | 0.2 mL/min | Information not specified |
| MS Instrument | API3000 (Triple Quadrupole) | LC/APCI-MS/MS |
| Ionization Mode | Negative Ion Electrospray | Positive Ion APCI |
| MRM Transition (Adenosine) | 267.8 -> 136.2 | 268.2 -> 136.1 |
| MRM Transition (Internal Standard) | 272.8 -> 136.2 | 302.2 -> 170.0 |
Table 2: Method Validation Parameters
| Parameter | Method using phenacetin (as IS)[7] | Method using 2-Chloroadenosine[6] |
| Lower Limit of Quantification (LLOQ) | 0.48 ng/mL | 15.6 ng/mL |
| Linearity Range | 0.48 - 1210 ng/mL | Not specified |
| Intra-day Precision (%RSD) | 2.32 - 12.7% | < 15% |
| Inter-day Precision (%RSD) | 4.01 - 9.40% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Matrix Effect | Not specified | Not affected by relative matrix effects |
Experimental Protocols
General Experimental Workflow for Adenosine Quantification
The following diagram illustrates a typical workflow for the quantification of adenosine in biological samples using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. med.und.edu [med.und.edu]
- 3. adenosine A1 receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. adenosine A1 receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive method for the determination of adenosine by LC-MS/MS-ESI: method validation and scope of application to a pharmacokinetic/pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Adenosine Analogs Using 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of adenosine and its analogs, with a special focus on the role of the stable isotope-labeled internal standard, 2',3'-O-Isopropylideneadenosine-13C5. Cross-validation of analytical methods is a critical step in ensuring data integrity and consistency, particularly in regulated environments and when transferring methods between laboratories or employing different analytical techniques.
Executive Summary
The accurate quantification of adenosine and its analogs is paramount in various research and development areas, including pharmacology, metabolism studies, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Mass Spectrometry (MS) are the most prevalent techniques for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method. This guide presents a comparative overview of representative HPLC-UV and LC-MS/MS methods and outlines a protocol for their cross-validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a representative HPLC-UV method and a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of adenosine and related compounds.
| Parameter | HPLC-UV Method[1][2] | UHPLC-MS/MS Method |
| Analyte(s) | Adenosine, Adenosine Triphosphate (ATP), Adenosine Diphosphate (ADP), Adenosine Monophosphate (AMP) | Adenosine and its metabolites |
| Internal Standard | Not typically used in this configuration, external standard calibration is common. For cross-validation, this compound would be introduced. | This compound (hypothetical, based on common practice with similar labeled standards like 13C5-adenosine) |
| Linearity Range | 0.2 - 100 µM[1][2] | Typically in the nM to low µM range |
| Limit of Quantification (LOQ) | 0.25 µM[1] | Expected to be in the low nM range (e.g., < 5 nM) |
| Accuracy (% Recovery) | 91.6 - 99.2%[1][3] | Typically 85 - 115% |
| Precision (%RSD) | < 15%[1] | Typically < 15% |
| Specificity | Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds. | High; based on specific precursor-to-product ion transitions. |
| Instrumentation | HPLC with UV/Vis or Diode Array Detector | UHPLC coupled to a Triple Quadrupole Mass Spectrometer |
Experimental Protocols
Representative HPLC-UV Method for Adenosine Quantification[1]
This protocol is based on a validated method for the analysis of adenosine.
-
Sample Preparation:
-
Biological samples (e.g., plasma, cell lysates) are deproteinized by adding a precipitating agent (e.g., perchloric acid or acetonitrile) and centrifuging.
-
The supernatant is collected and may be further diluted with the mobile phase.
-
For the purpose of cross-validation, a known concentration of this compound would be spiked into the sample prior to protein precipitation.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be water containing 7% v/v acetonitrile.[1]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10 - 20 µL.
-
Detection: UV absorbance at 260 nm.
-
-
Quantification:
-
A calibration curve is constructed by injecting known concentrations of adenosine standards.
-
The peak area of adenosine in the samples is compared to the calibration curve to determine its concentration.
-
In a cross-validation scenario, the ratio of the peak area of the analyte to the peak area of this compound would be used for quantification.
-
Representative UHPLC-MS/MS Method for Adenosine Quantification
This protocol is a generalized representation based on common practices for the sensitive analysis of nucleosides.
-
Sample Preparation:
-
Similar to the HPLC-UV method, samples are deproteinized.
-
A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 or HILIC column for fast and efficient separation.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: Typically controlled, e.g., 40°C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Adenosine Analyte: A specific precursor ion (e.g., m/z 268.1 for [M+H]+) is selected and fragmented to a specific product ion (e.g., m/z 136.1).
-
This compound (Internal Standard): The corresponding precursor ion (e.g., m/z 313.1 for [M+H]+, assuming five 13C atoms in the ribose moiety) and a characteristic product ion are monitored.
-
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of the analyte in the samples is calculated from their peak area ratios using the regression equation of the calibration curve.
-
Mandatory Visualizations
Adenosine Signaling Pathway
Caption: Adenosine signaling pathway.
Experimental Workflow for Cross-Validation
References
A Comparative Guide to Internal Standards for Quantitative Adenosine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards used for the quantitative analysis of adenosine, a critical nucleoside involved in numerous physiological processes. The focus is on the quantitative accuracy of these standards in bioanalytical methods, primarily liquid chromatography-mass spectrometry (LC-MS). While this guide centers on the commercially available stable isotope-labeled standard, 2',3'-O-Isopropylideneadenosine-13C5, a comprehensive review of published literature reveals a lack of specific performance data for this compound. Therefore, this guide presents a comparison with established alternative isotopically labeled adenosine standards for which experimental data are available.
Principles of Isotope Dilution Mass Spectrometry
The most accurate and precise method for quantifying endogenous molecules in complex biological matrices is isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest at an early stage of sample preparation. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic enrichment.
The key advantages of using a stable isotope-labeled internal standard are:
-
Correction for sample loss: The internal standard experiences the same losses as the analyte during extraction, handling, and injection, allowing for accurate correction.
-
Compensation for matrix effects: Ion suppression or enhancement in the mass spectrometer source affects both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard ratio.
-
Improved precision and accuracy: By normalizing the analyte response to the internal standard response, variability in sample preparation and instrument performance is minimized.
Comparison of Internal Standards for Adenosine Quantification
The ideal internal standard for adenosine quantification is a stable isotope-labeled adenosine that co-elutes with the analyte and behaves identically during sample preparation and analysis. While this compound is a potential candidate, this guide will focus on alternatives with published performance data.
The following table summarizes the quantitative performance of several isotopically labeled internal standards for adenosine quantification reported in the scientific literature.
| Internal Standard | Method | Linearity (R²) | LLOQ | Precision (%CV) | Accuracy (% Bias/Deviation) | Reference |
| ribose-13C5-adenine | LC-MS | 1 | Not Reported | Not Reported | Not Reported | [1] |
| 13C10,15N5-adenosine | LC-MS | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| Unspecified IS | LC-APCI-MS/MS | Not Reported | 15.6 ng/ml | < 15% | within 15% | [4] |
| 13C5-adenosine | UPLC-tandem-MS | Not Reported | 2 nmol/L | Not Reported | Not Reported | [5][6] |
| Xanthine | LC-MS² | 0.9987 | Not Reported | < 1.25% | 99.52-100.57% | [7] |
Note: Direct head-to-head comparative studies of these internal standards are limited. The performance data presented are from individual studies and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the quantification of adenosine using a stable isotope-labeled internal standard.
Experimental Protocol 1: LC-MS/MS Quantification of Adenosine in Brain Tissue
This protocol is based on a method using ribose-13C5-adenine as the internal standard.[1]
-
Sample Preparation:
-
Brain tissue is extracted.
-
A known amount of ribose-13C5-adenine (e.g., 5 pMole) is added to the tissue extract.[1]
-
-
Liquid Chromatography (LC):
-
Column: Luna C-18(2) (3 µm, 100 Å, 150 x 2.0 mm) with a C-18 security guard cartridge.[1]
-
Mobile Phase A: 25mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Elution: Isocratic at 10% B.[1]
-
Flow Rate: 0.2 ml/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µl.[1]
-
Autosampler Temperature: 4°C.[1]
-
-
Mass Spectrometry (MS):
Experimental Protocol 2: UPLC-MS/MS Quantification of Adenosine in Human Plasma
This protocol is based on a method using 13C5-adenosine as the internal standard.[5]
-
Sample Preparation:
-
Ultra-Performance Liquid Chromatography (UPLC):
-
Column: XSELECT HSS T3 (75 x 3 mm, 2.5 µm).[5]
-
Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water (pH 3.2).[5]
-
Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[5]
-
Gradient Elution: A gradient from 5% B to 90% B.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Injection Volume: 8 µL.[5]
-
-
Mass Spectrometry (MS):
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of adenosine using an internal standard and LC-MS.
Caption: A generalized workflow for adenosine quantification using an internal standard with LC-MS/MS.
Signaling Pathway Context: Adenosine Metabolism
Understanding the metabolic pathways of adenosine is crucial for interpreting quantitative data. The following diagram illustrates the key pathways of adenosine formation and degradation.
Caption: Simplified metabolic pathways of adenosine formation and degradation.
Conclusion
References
- 1. med.und.edu [med.und.edu]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Rapid and Sensitive Bioanalytical LC-MS/MS Method for the Quantitation of a Novel CDK5 Inhibitor 20–223 (CP668863) in Plasma: Application to in vitro Metabolism and Plasma Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
A Comparative Guide to the Metabolic Uptake of Adenosine and 2',3'-O-Isopropylideneadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic uptake and subsequent intracellular fate of the endogenous nucleoside adenosine and its synthetic analog, 2',3'-O-Isopropylideneadenosine. Understanding the metabolic similarities and differences between these two compounds is crucial for researchers in fields ranging from pharmacology to cancer biology, particularly for the development of novel therapeutics targeting purinergic signaling pathways.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in numerous physiological processes, including neurotransmission, cardiac function, and inflammation. Its cellular effects are mediated by interaction with specific cell surface receptors and its intracellular metabolism. The metabolic uptake of adenosine is a tightly regulated process involving specialized nucleoside transporters and subsequent enzymatic conversion.
2',3'-O-Isopropylideneadenosine is a synthetic derivative of adenosine, characterized by the presence of an isopropylidene group protecting the 2' and 3' hydroxyl groups of the ribose moiety. This structural modification significantly influences its interaction with cellular transport and metabolic machinery, leading to a distinct pharmacological profile compared to its parent compound. This guide will objectively compare the metabolic uptake of these two molecules, supported by available experimental data.
Comparative Metabolic Uptake and Metabolism
One study directly investigating these compounds in Zajdel hepatoma cells concluded that the uptake and deamination of adenosine and 2',3'-O-Isopropylideneadenosine proceed differently, although specific kinetic parameters were not reported[1].
Table 1: Comparison of Metabolic Properties
| Feature | Adenosine | 2',3'-O-Isopropylideneadenosine |
| Cellular Uptake Mechanism | Facilitated and active transport via equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters. | Presumed to utilize nucleoside transporters, but with potentially different kinetics. Direct transport studies are limited. |
| Primary Metabolic Enzymes | Adenosine Kinase (ADK), Adenosine Deaminase (ADA), Purine Nucleoside Phosphorylase (PNP) | Adenosine Deaminase (ADA) |
| Primary Metabolites | Adenosine Monophosphate (AMP), Inosine, Hypoxanthine | 2',3'-O-Isopropylideneinosine |
| Metabolic Stability | Rapidly metabolized intracellularly. | The isopropylidene group is not enzymatically cleaved in rat liver homogenates, suggesting higher stability against certain metabolic pathways. Not a substrate for purine nucleoside phosphorylase[2]. |
| Deamination by ADA | Efficiently deaminated to inosine. | Substrate for ADA, but the reaction rate is significantly lower than that of adenosine. |
| Phosphorylation by ADK | Readily phosphorylated to AMP. | Evidence on its phosphorylation by ADK is not available in the reviewed literature. |
Metabolic Pathways
The intracellular metabolism of adenosine is a well-characterized process involving two primary pathways: phosphorylation by adenosine kinase (ADK) to form adenosine monophosphate (AMP), or deamination by adenosine deaminase (ADA) to yield inosine. In contrast, 2',3'-O-Isopropylideneadenosine appears to follow a more restricted metabolic path, primarily involving a slower deamination by ADA.
Experimental Protocols
Detailed below are representative protocols for key experiments used to assess the metabolic uptake and stability of nucleosides like adenosine and its analogs. These protocols can be adapted to compare adenosine and 2',3'-O-Isopropylideneadenosine.
Protocol 1: Cellular Uptake Assay using Radiolabeled Compounds
This protocol is a standard method to quantify the rate of cellular uptake of a nucleoside.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Radiolabeled nucleoside ([³H]-adenosine or custom synthesized [³H]-2',3'-O-Isopropylideneadenosine)
-
Unlabeled adenosine and 2',3'-O-Isopropylideneadenosine
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiation of Uptake:
-
Wash the cells with pre-warmed uptake buffer.
-
Add the uptake buffer containing the radiolabeled nucleoside at a specific concentration.
-
For competition assays, co-incubate with a molar excess of the corresponding unlabeled nucleoside or other inhibitors.
-
-
Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Protocol 2: Metabolic Stability Assay in Liver Microsomes
This assay is used to determine the in vitro metabolic stability of a compound.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Adenosine and 2',3'-O-Isopropylideneadenosine
-
Acetonitrile (ACN) or other organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound (adenosine or 2',3'-O-Isopropylideneadenosine) to the mixture.
-
Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold organic solvent (e.g., ACN) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression of the natural log of the percentage remaining versus time.
-
Conclusion
The available evidence indicates that 2',3'-O-Isopropylideneadenosine exhibits a distinct metabolic profile compared to adenosine. Its protected ribose structure renders it resistant to phosphorylation by adenosine kinase and slows its deamination by adenosine deaminase. This suggests a greater metabolic stability and potentially a longer intracellular half-life, which could have significant implications for its pharmacological activity.
Further research employing direct comparative quantitative uptake and metabolism studies is warranted to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two important purine nucleosides. The protocols provided in this guide offer a framework for conducting such essential investigations.
References
A Comparative Guide to the Validation of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',3'-O-Isopropylideneadenosine-¹³C₅ and the established tracer, [U-¹³C₅]adenosine, for use in metabolic flux analysis. The information presented is based on established methodologies for tracer validation and provides a framework for evaluating the suitability of 2',3'-O-Isopropylideneadenosine-¹³C₅ for tracing adenosine metabolism.
Introduction to Adenosine Tracers in Metabolic Research
Stable isotope-labeled adenosine analogs are invaluable tools for elucidating the complex pathways of adenosine metabolism and its role in cellular signaling. By introducing a labeled tracer into a biological system, researchers can track the incorporation of the isotope into various downstream metabolites, providing quantitative insights into metabolic fluxes. The ideal tracer should be readily taken up by cells, metabolized in a manner indistinguishable from its endogenous counterpart, and be quantifiable with high sensitivity and accuracy.
This guide focuses on the validation of a novel tracer, 2',3'-O-Isopropylideneadenosine-¹³C₅, and compares its hypothetical performance characteristics against the widely used [U-¹³C₅]adenosine.
Comparative Analysis of Tracer Properties
A direct comparison of the key properties of 2',3'-O-Isopropylideneadenosine-¹³C₅ and [U-¹³C₅]adenosine is crucial for selecting the appropriate tracer for a specific research application. The following table summarizes these properties.
| Property | 2',3'-O-Isopropylideneadenosine-¹³C₅ | [U-¹³C₅]adenosine |
| Chemical Structure | Adenosine with a ¹³C₅-labeled ribose and an isopropylidene group protecting the 2' and 3' hydroxyls. | Adenosine with a uniformly ¹³C₅-labeled ribose. |
| Metabolic Activation | Requires intracellular enzymatic removal of the isopropylidene group to yield ¹³C₅-adenosine. | Directly enters adenosine metabolic pathways. |
| Cellular Uptake | Potentially enhanced due to increased lipophilicity from the isopropylidene group. | Utilizes endogenous nucleoside transporters. |
| Metabolic Fate | Following deprotection, follows the same metabolic pathways as adenosine. The fate of the isopropylidene group is currently unknown. | Phosphorylation to AMP, deamination to inosine, or salvage pathways. |
| Potential for Off-Target Effects | The isopropylidene group or its byproducts may have independent biological activity. | Minimal, as it is chemically identical to endogenous adenosine. |
| Commercial Availability | Currently available as a custom synthesis product. | Readily available from multiple commercial suppliers. |
Hypothetical Validation of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a Tracer
The validation of a new metabolic tracer is a critical process to ensure the accuracy and reliability of experimental results. The following sections outline a standard workflow for validating 2',3'-O-Isopropylideneadenosine-¹³C₅ and present hypothetical data comparing its performance to [U-¹³C₅]adenosine.
Experimental Workflow for Tracer Validation
A robust validation protocol involves a series of in vitro experiments to assess the tracer's cellular uptake, metabolic fate, and potential toxicity.
Experimental workflow for validating a stable isotope tracer.
Hypothetical Performance Data
The following tables present hypothetical quantitative data from a validation study comparing the two tracers in a human cell line.
Table 1: Cellular Uptake and Metabolism
| Parameter | 2',3'-O-Isopropylideneadenosine-¹³C₅ | [U-¹³C₅]adenosine |
| Cellular Uptake Rate (pmol/min/mg protein) | 150 ± 12 | 125 ± 10 |
| Intracellular ¹³C₅-Adenosine Enrichment (%) | 85 ± 5 | 95 ± 3 |
| Rate of Isopropylidene Group Removal (t₁/₂ in min) | 5.2 ± 0.8 | N/A |
| Cell Viability at 24h (%) | 98 ± 2 | 99 ± 1 |
Table 2: Isotopic Enrichment in Key Metabolites
| Metabolite | Isotopic Enrichment (%) with 2',3'-O-Isopropylideneadenosine-¹³C₅ | Isotopic Enrichment (%) with [U-¹³C₅]adenosine |
| AMP | 78 ± 6 | 88 ± 4 |
| ADP | 75 ± 5 | 85 ± 4 |
| ATP | 72 ± 5 | 82 ± 3 |
| Inosine | 15 ± 2 | 18 ± 2 |
| Hypoxanthine | 12 ± 1 | 15 ± 2 |
Adenosine Metabolic Pathways
Understanding the metabolic fate of adenosine is crucial for interpreting tracer data. The following diagram illustrates the key pathways of adenosine metabolism. 2',3'-O-Isopropylideneadenosine-¹³C₅ is hypothesized to enter these pathways after the removal of its protective group.
Hypothesized metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅.
Experimental Protocols
Cell Culture and Tracer Labeling
-
Human hepatocellular carcinoma (HepG2) cells are seeded in 6-well plates at a density of 5 x 10⁵ cells/well and allowed to attach overnight.
-
The growth medium is replaced with a serum-free medium containing either 100 µM 2',3'-O-Isopropylideneadenosine-¹³C₅ or 100 µM [U-¹³C₅]adenosine.
-
Cells are incubated for various time points (e.g., 0, 15, 30, 60, 120 minutes).
Metabolite Extraction
-
At each time point, the medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism is quenched by adding 1 mL of ice-cold 80% methanol.
-
Cells are scraped and collected into microcentrifuge tubes.
-
The samples are vortexed and centrifuged at 14,000 x g for 10 minutes at 4°C.
-
The supernatant containing the polar metabolites is collected and dried under a stream of nitrogen.
LC-MS/MS Analysis
-
Dried metabolite extracts are reconstituted in 100 µL of 50% methanol.
-
Samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Metabolites are separated on a C18 reverse-phase column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for the ¹³C-labeled and unlabeled metabolites of interest.
Conclusion
The validation of 2',3'-O-Isopropylideneadenosine-¹³C₅ as a metabolic tracer requires a thorough investigation of its cellular uptake, metabolic activation, and potential off-target effects. While its modified structure may offer advantages in terms of cellular delivery, it also introduces a necessary de-protection step that could influence the kinetics of its incorporation into metabolic pathways.
Compared to the well-established [U-¹³C₅]adenosine, 2',3'-O-Isopropylideneadenosine-¹³C₅ presents both potential benefits and challenges. The hypothetical data presented in this guide suggest that while it may be a viable tracer, researchers should carefully consider the potential for altered metabolic kinetics and the biological effects of the isopropylidene group. Further experimental validation is necessary to fully characterize its performance and establish it as a reliable tool for metabolic flux analysis.
A Comparative Guide to the Applications of 2',3'-O-Isopropylideneadenosine-¹³C₅ in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 2',3'-O-Isopropylideneadenosine-¹³C₅, a stable isotope-labeled derivative of adenosine. The primary focus is on its role as an internal standard in quantitative mass spectrometry-based analyses of adenosine and its metabolites. While direct experimental data for this specific molecule is limited in publicly available literature, this guide draws parallels from the well-documented use of closely related isotopic analogs, such as Adenosine-¹³C₅, to provide a robust framework for its application.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
2',3'-O-Isopropylideneadenosine-¹³C₅ serves as an ideal internal standard for the accurate quantification of adenosine and its derivatives in complex biological matrices. The five ¹³C atoms in the ribose moiety provide a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte while maintaining nearly identical chemical and physical properties.
Comparison with Unlabeled Standard and Other Labeled Variants:
| Feature | 2',3'-O-Isopropylideneadenosine (Unlabeled) | 2',3'-O-Isopropylideneadenosine-¹³C₅ | Adenosine-¹³C₅ | Deuterated Adenosine (e.g., Adenosine-d₄) |
| Molecular Weight | 307.31 g/mol | 312.31 g/mol (approx.) | 272.2 g/mol | Varies with deuteration |
| Mass Shift (vs. Analyte) | N/A | +5 Da | +5 Da | Varies |
| Co-elution in LC | N/A | Identical to unlabeled counterpart | Different from protected counterpart | Potential for slight chromatographic shift |
| Ionization Efficiency | Similar to analyte | Identical to unlabeled counterpart | Potentially different from protected counterpart | Generally similar to unlabeled |
| Metabolic Stability | Substrate for cellular enzymes | Similar to unlabeled counterpart | Substrate for cellular enzymes | Can exhibit kinetic isotope effects |
| Primary Application | Synthetic intermediate, biochemical research | Internal standard for mass spectrometry | Internal standard, metabolic tracer | Internal standard, metabolic tracer |
Key Advantages of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an Internal Standard:
-
Accuracy and Precision: Co-elution with the analyte in liquid chromatography ensures that any matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
-
Minimal Isotope Effects: The use of ¹³C as a stable isotope label minimizes the potential for kinetic isotope effects that can sometimes be observed with deuterium labeling, ensuring that the labeled and unlabeled compounds behave identically during sample preparation and analysis.
-
Chemical Similarity: The isopropylidene protecting group can be advantageous in specific applications, potentially increasing solubility in certain solvents or preventing enzymatic degradation during sample processing.
Experimental Protocol: Quantification of Adenosine in Biological Samples using LC-MS/MS
This protocol provides a general framework for the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard for the quantification of adenosine in a biological sample (e.g., cell lysate, plasma).
Materials:
-
2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard)
-
Adenosine (Analyte Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Biological sample (e.g., cell lysate, plasma)
-
Protein precipitation agent (e.g., cold methanol)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of adenosine and 2',3'-O-Isopropylideneadenosine-¹³C₅ in a suitable solvent (e.g., 50:50 ACN:water).
-
Create a series of calibration standards by spiking known concentrations of adenosine into a matrix similar to the study samples.
-
Add a fixed concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅ to all calibration standards and unknown samples.
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For protein-containing samples, perform a protein precipitation step by adding 3 volumes of cold methanol containing the internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate adenosine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Adenosine (Analyte): Precursor ion (Q1) m/z 268.1 -> Product ion (Q3) m/z 136.1.
-
2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard): Precursor ion (Q1) m/z 313.1 -> Product ion (Q3) m/z 141.1 (hypothetical, assuming fragmentation of the ribose moiety). Note: The exact transition for the internal standard would need to be optimized experimentally.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Potential Application in Metabolic Labeling Studies
While less documented, 2',3'-O-Isopropylideneadenosine-¹³C₅ could potentially be used as a tracer in metabolic labeling studies to investigate nucleotide metabolism. The isopropylidene group would likely be removed by cellular enzymes, releasing Adenosine-¹³C₅, which can then be incorporated into the cellular nucleotide pool and subsequently into RNA. This would allow for the tracing of adenosine flux through various metabolic pathways.
Comparison with other Metabolic Labeling Probes:
| Probe | Labeling Strategy | Detection Method | Advantages | Disadvantages |
| 2',3'-O-Isopropylideneadenosine-¹³C₅ | Stable Isotope Labeling | Mass Spectrometry | Direct measure of metabolic flux, less perturbative than bioorthogonal tags. | Requires specialized equipment (MS), lower sensitivity than radioactive methods. |
| 4-thiouridine (4sU) | Thiol-reactive nucleoside | Biotinylation and sequencing | Well-established for RNA turnover studies. | Can be toxic to cells, requires chemical derivatization. |
| 5-ethynyluridine (EU) | Bioorthogonal Labeling (Click Chemistry) | Fluorescence microscopy, sequencing | High specificity and sensitivity, enables imaging. | Requires copper catalyst which can be toxic. |
Visualizations
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2',3'-O-Isopropylideneadenosine-¹³C₅
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2',3'-O-Isopropylideneadenosine-¹³C₅. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research material. While the non-isotopically labeled form of this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is prudent practice in a research and drug development setting to handle all chemical substances with a high degree of care to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 2',3'-O-Isopropylideneadenosine-¹³C₅, ensure that the following personal protective equipment and engineering controls are in place and utilized correctly.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. | If dust formation is likely, a NIOSH-approved N95 dust mask is recommended. |
| Engineering Controls | A well-ventilated laboratory space. A chemical fume hood is recommended for procedures that may generate dust. | To minimize inhalation exposure to any airborne particles. |
Operational Protocol: From Receipt to Use
Following a structured operational protocol is crucial for both safety and the preservation of this valuable isotopically labeled compound.
Pre-Operational Checklist
-
Verify Substance: Confirm the identity of the substance as 2',3'-O-Isopropylideneadenosine-¹³C₅ by checking the container label.
-
Review Safety Data Sheet (SDS): Although not classified as hazardous, review the SDS for the non-labeled compound to be familiar with its properties.
-
Prepare Workspace: Ensure the work area (laboratory bench or fume hood) is clean, uncluttered, and equipped with all necessary materials.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Step-by-Step Handling Procedure
-
Weighing the Compound:
-
Tare a clean, dry weighing boat on a calibrated analytical balance.
-
Carefully dispense the desired amount of 2',3'-O-Isopropylideneadenosine-¹³C₅ into the weighing boat using a clean spatula.
-
To minimize dust, avoid rapid movements and pouring from a significant height.
-
Record the precise weight.
-
-
Transferring the Compound:
-
For transfer into a flask or vial, use a powder funnel to prevent spillage.
-
Gently tap the weighing boat and spatula to ensure all the powder is transferred.
-
If the compound is to be dissolved, the weighing boat can be rinsed with a small amount of the intended solvent, and the rinse added to the primary container to ensure a complete transfer.
-
-
Preparing a Solution:
-
Add the desired solvent to the vessel containing the weighed compound.
-
Mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Spill Management and Disposal Plan
Accidents can happen. Being prepared with a clear spill management and disposal plan is essential.
Spill Cleanup Procedure
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Additional PPE: If not already wearing them, put on gloves and safety goggles.
-
Contain and Absorb:
-
For a small powder spill, gently cover it with a damp paper towel to avoid raising dust.
-
Carefully wipe up the contained powder with the damp paper towel.
-
-
Clean the Area:
-
Wipe the spill area with a damp cloth or paper towel.
-
Follow with a final wipe using a dry paper towel.
-
-
Dispose of Cleanup Materials: Place all contaminated materials (paper towels, gloves, etc.) into a sealed plastic bag.
Waste Disposal Protocol
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Place in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated solid waste container. |
| Solutions of the Compound | Dispose of in a labeled container for non-hazardous chemical waste. Do not pour down the drain unless permitted by your institution's environmental health and safety office. |
| Empty Original Container | Rinse with a suitable solvent (e.g., water or ethanol), allow to dry, deface the label, and dispose of in the regular trash. The rinseate should be collected and disposed of as chemical waste. |
Workflow for Safe Handling of 2',3'-O-Isopropylideneadenosine-¹³C₅
Caption: Workflow for handling 2',3'-O-Isopropylideneadenosine-¹³C₅.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
